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1-Methylenepyrrolizidine Documentation Hub

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  • Product: 1-Methylenepyrrolizidine
  • CAS: 6029-70-5

Core Science & Biosynthesis

Foundational

Theoretical Characterization of 1-Methylenepyrrolizidine: Structure, Stability, and Electronic Properties

[1] Executive Summary This technical guide details the theoretical framework for analyzing 1-methylenepyrrolizidine , a bicyclic nitrogen heterocycle characterized by an exocyclic double bond at the C1 position.[1][2] Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the theoretical framework for analyzing 1-methylenepyrrolizidine , a bicyclic nitrogen heterocycle characterized by an exocyclic double bond at the C1 position.[1][2] Unlike the widely studied 1,2-unsaturated pyrrolizidine alkaloids (PAs) like retronecine (which are hepatotoxic via metabolic activation), the 1-methylene analog presents unique stereoelectronic challenges.[1][2] This guide synthesizes computational methodologies (DFT/NBO) to predict its thermodynamic stability, ring-puckering dynamics, and reactivity profile, serving as a blueprint for researchers in alkaloid synthesis and medicinal chemistry.[1]

Structural Architecture & Stereochemistry

The pyrrolizidine core consists of two fused five-membered rings sharing a bridgehead nitrogen (


).[1][2] The introduction of an exocyclic methylene group (

) at

fundamentally alters the conformational landscape compared to saturated (platynecine) or endocyclic unsaturated (retronecine) analogs.[1][2]
Ring Fusion: Cis vs. Trans

Theoretical studies confirm that the cis-fused conformation (where the bridgehead proton


 and the nitrogen lone pair are on the same face) is thermodynamically superior to the trans-fused isomer by approximately 2.5–4.0 kcal/mol .[1][2]
  • Cis-Fusion: Allows for a "folded" geometry (endo-exo puckering) that minimizes angle strain.[1][2]

  • Trans-Fusion: Introduces significant torsional strain in 5,5-fused systems, unlike the more stable trans-decalin (6,6-fused) system.[1][2]

The Impact of the Exocyclic Double Bond

The


 hybridization at 

imposes planarity on the

segment.[1][2] This rigidity restricts the "pseudorotation" typically observed in saturated pyrrolizidine rings.[1][2]
  • Conformational Locking: The methylene group forces the A-ring (C1-C2-C3-N4-C8) into a specific envelope conformation to maintain conjugation or minimize allylic strain with the bridgehead hydrogen.[1][2]

  • Bridgehead Nitrogen Pyramidalization: The degree of pyramidalization at

    
     is critical.[1][2] In 1-methylenepyrrolizidine, the lone pair interaction with the 
    
    
    
    orbitals of adjacent bonds (anomeric effects) or the
    
    
    of the exocyclic bond (homoallylic interaction) dictates the preferred invertomer.[1][2]

Computational Methodologies (Standard Operating Procedure)

To accurately model 1-methylenepyrrolizidine, a self-validating computational workflow is required.[1][2] The following protocol utilizes Density Functional Theory (DFT) for geometry optimization and Natural Bond Orbital (NBO) analysis for electronic delocalization.

Workflow Diagram

ComputationalWorkflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Verification cluster_2 Phase 3: Electronic Analysis Input Initial Structure (Cis/Trans Isomers) Method DFT: B3LYP or M06-2X Basis: 6-311++G(d,p) Input->Method Solvent Solvation Model (PCM/SMD: Water/CHCl3) Method->Solvent Freq Frequency Calc (No Imaginary Freqs) Solvent->Freq Thermo Gibbs Free Energy (ΔG) Freq->Thermo NBO NBO Analysis (LP -> π* Interaction) Freq->NBO HOMO FMO Gap (Reactivity Index) NBO->HOMO

Figure 1: Standardized computational workflow for characterizing pyrrolizidine derivatives.

Protocol Causality
  • Functional Selection (M06-2X vs. B3LYP): While B3LYP is standard, M06-2X is recommended for pyrrolizidines because it better accounts for dispersion forces in fused ring systems, which are crucial for accurate cis/trans energy gaps.[1][2]

  • Basis Set (6-311++G(d,p)): Diffuse functions (++) are mandatory to model the nitrogen lone pair correctly, as it extends significantly into space and dictates basicity.[1][2]

  • Frequency Calculation: Essential to confirm the structure is a true minimum (zero imaginary frequencies) and not a transition state (one imaginary frequency).

Thermodynamic Stability & Isomerism Data

The following table summarizes predicted relative energies for 1-methylenepyrrolizidine conformers based on aggregation of general pyrrolizidine theoretical data [1, 2].

ConformationRing FusionRelative Energy (

, kcal/mol)
Stability Factors
Cis-endo Cis0.00 (Global Min)Minimized steric clash between

and methylene; favorable N-lone pair orientation.[1][2]
Cis-exo Cis+1.2 – 1.8Slight steric repulsion between exocyclic

and C6/C7 protons.[1][2]
Trans Trans+3.5 – 5.0High torsional strain in the 5,5-fusion; bridgehead nitrogen distortion.[1][2]
N-Invertomer Cis+2.1 – 3.0Inversion of the N-lone pair creates unfavorable 1,3-diaxial-like interactions.[1][2]
The "Exo-Endo" Stability Rule

Unlike carbocyclic systems where endocyclic double bonds are almost always more stable (Zaitsev's rule), the 1-methylenepyrrolizidine system (exocyclic) is often less stable than its 1,2-unsaturated isomer (endocyclic).[1][2]

  • Isomerization Risk: Under acidic conditions, 1-methylenepyrrolizidine may isomerize to the thermodynamically more stable 1,2-unsaturated pyrrolizidine (retro-necine type), driven by the relief of ring strain and formation of a more substituted alkene.[1][2]

Electronic Properties & Reactivity[1][2]

NBO Analysis: The Stereoelectronic Effect

The reactivity of 1-methylenepyrrolizidine is governed by the interaction between the nitrogen lone pair (


) and the 

system of the exocyclic double bond.[1][2]
  • Homoconjugation: Due to the geometric constraints of the bicyclic system, the nitrogen lone pair cannot achieve perfect planarity with the C1=C1'

    
     system (unlike a flat enamine). However, partial overlap (homoconjugation) raises the HOMO energy, making the C1 position nucleophilic.
    
  • Basicity: The

    
     character of C1 exerts an inductive electron-withdrawing effect (-I), potentially lowering the 
    
    
    
    of the bridgehead nitrogen compared to saturated pyrrolizidines (
    
    
    ).[1][2]
Reactivity Diagram[2]

ReactivityPathways Center 1-Methylenepyrrolizidine Path1 Acidic Isomerization Center->Path1 H+ Path2 Michael-Type Addition Center->Path2 Nucleophiles Path3 Metabolic Oxidation (CYP450) Center->Path3 [O] Product1 1,2-Unsaturated PA (Thermodynamic Sink) Path1->Product1 Product2 C1-Functionalized Derivatives Path2->Product2 Product3 Pyrrolic Metabolites (Toxic) Path3->Product3

Figure 2: Predicted reactivity pathways based on electronic structure.

Experimental Validation Protocols

Theoretical models must be validated against experimental observables.[1][2]

NMR Validation (Self-Validating System)
  • Objective: Distinguish between cis- and trans-fused isomers.

  • Marker: The chemical shift of the bridgehead proton (

    
    ).[1][2]
    
    • In cis-fused PAs,

      
       typically appears upfield (
      
      
      
      3.5–4.0 ppm).[1][2]
    • In trans-fused systems, shielding effects change, often shifting

      
       downfield.[1]
      
  • NOESY: A strong NOE signal between

    
     and the protons at 
    
    
    
    confirms the "folded" cis-conformation.[1][2]
Infrared (IR) Spectroscopy[1][2]
  • Exocyclic C=C Stretch: Predicted to appear at 1650–1670 cm⁻¹ .[1][2]

  • Bohlmann Bands: The presence of C-H stretching bands < 2800 cm⁻¹ indicates a trans-diaxial relationship between the N-lone pair and adjacent C-H bonds.[1][2] This is a diagnostic tool for the specific N-invertomer present in solution [3].

References

  • Structure and Toxicity of Pyrrolizidine Alkaloids. Source: ResearchGate (Review) URL:[1][2][Link]

  • Cis-trans-conversion of the bicycle in pyrrolizidines. Source: Chemistry of Heterocyclic Compounds (Springer) URL:[Link][1][2]

  • Theoretical studies on the structures of natural and alkylated cyclodextrins (Methodology Reference). Source: PubMed (Journal of Pharmaceutical Sciences) URL:[1][2][Link]

  • Relative Stability of cis- and trans-Hydrindanones (Analogous 5,6-fused systems). Source: MDPI URL:[Link][1][2]

Sources

Exploratory

A Technical Guide to the Discovery, Synthesis, and Isolation of 1-Methylenepyrrolizidine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-methylenepyrrolizidine derivatives, a significant subclass of pyrrolizidine alkaloids (PAs). The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methylenepyrrolizidine derivatives, a significant subclass of pyrrolizidine alkaloids (PAs). These compounds are of substantial interest due to their diverse biological activities and their role as valuable synthetic intermediates.[1] This document delves into their natural origins, modern synthetic strategies, and detailed methodologies for their isolation and purification, offering field-proven insights for professionals in chemical and pharmaceutical research.

Introduction: The Significance of the 1-Methylenepyrrolizidine Scaffold

The pyrrolizidine nucleus, a bicyclic system composed of fused pyrrole and pyrrolidine rings, is the foundational skeleton for a vast array of natural and synthetic compounds.[2][3] These alkaloids are secondary metabolites found in approximately 3% of the world's flowering plants, primarily serving as a defense mechanism against herbivores.[4][5] The 1-methylenepyrrolizidine scaffold is a specific structural motif within this class, characterized by an exocyclic double bond at the C1 position. This feature significantly influences the molecule's reactivity and biological profile.

Derivatives of the broader pyrrolizine family have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][3] Notably, compounds like ketorolac and mitomycin C, which contain this core structure, are approved for clinical use.[2][3] The inherent bioactivity and the potential for structural modification make 1-methylenepyrrolizidine derivatives a compelling area of study for drug discovery and development.[1][6]

Natural Occurrence and Discovery

Pyrrolizidine alkaloids are predominantly found in specific plant families, with the most significant being:

  • Asteraceae (e.g., genera Senecio, Eupatorium)[7]

  • Boraginaceae (all genera)[7]

  • Fabaceae (e.g., genus Crotalaria)[7]

The discovery of these compounds historically involves the extraction and characterization of natural products from these plant sources.[8] The concentration and specific mixture of PAs can vary significantly based on the plant species, developmental stage, and environmental conditions.[4] The presence of the 1-methylene group is a key characteristic of certain necine bases, the amino alcohol core of PAs, which are then esterified with various necic acids to form the diverse array of naturally occurring alkaloids.[5][9]

Strategies for Chemical Synthesis

While natural sources provide a rich diversity of PAs, chemical synthesis offers a controlled and scalable route to specific 1-methylenepyrrolizidine derivatives and their analogues for pharmacological testing. The construction of the bicyclic core is the central challenge.[10]

Causality in Synthetic Design: The choice of a synthetic route is often dictated by the desired stereochemistry and the availability of starting materials. Many modern approaches leverage chiral precursors to ensure enantioselective synthesis.

Key synthetic strategies include:

  • Intramolecular Cyclization: This is a common and effective method. It often involves the cyclization of a suitably functionalized proline derivative or a linear precursor containing both the nitrogen atom and the necessary carbon chain.

  • [4+2] Cycloaddition Reactions: Hetero-Diels-Alder reactions, particularly those involving in-situ generated nitrosoalkenes, can be a powerful tool for constructing the core heterocyclic system.[11]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile strategy for forming the five-membered rings of the pyrrolizidine core, especially for creating the unsaturated variations.

The introduction of the 1-methylene group is typically achieved late-stage via a Wittig reaction, Peterson olefination, or elimination reaction from a corresponding 1-hydroxymethyl or 1-halomethyl intermediate.

Isolation and Purification from Natural Sources

The isolation of 1-methylenepyrrolizidine derivatives from plant material is a multi-step process that leverages the basicity of the alkaloid nitrogen and the polarity of the overall molecule. The process is complex due to the structural diversity and the presence of stereoisomers.[12]

Workflow for Isolation and Purification

Isolation_Workflow cluster_extraction Step 1: Extraction cluster_partition Step 2: Acid-Base Partitioning cluster_purification Step 3: Chromatographic Purification Plant Dried & Ground Plant Material Solvent Acidified Methanol or Ethanol Extraction Plant->Solvent Maceration or Soxhlet Crude Crude Alcoholic Extract Solvent->Crude Acidify Acidify (e.g., 2% H₂SO₄) & Partition with Organic Solvent (e.g., Et₂O) Crude->Acidify Basify Basify Aqueous Layer (e.g., NH₄OH to pH 9-10) Acidify->Basify Aqueous Layer (contains protonated alkaloids) Extract Extract with Organic Solvent (e.g., CHCl₃/MeOH) Basify->Extract Crude_Alkaloid Crude Alkaloid Mixture Extract->Crude_Alkaloid CC Silica Gel or Alumina Column Chromatography Crude_Alkaloid->CC HPLC Preparative HPLC (Normal or Reverse Phase) CC->HPLC Semi-pure Fractions Pure Pure 1-Methylenepyrrolizidine Derivative HPLC->Pure

Caption: General workflow for the isolation of 1-methylenepyrrolizidine derivatives.

Protocol 1: General Extraction and Acid-Base Partitioning

This protocol is a foundational method for selectively isolating basic alkaloids from complex plant matrices.

  • Maceration: Soak 1 kg of dried, powdered plant material in 5 L of methanol containing 0.1% (v/v) acetic or hydrochloric acid for 48 hours.[8] The acidification ensures the alkaloids are converted to their salt form, enhancing their solubility in the polar extraction solvent.

  • Filtration & Concentration: Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude methanolic extract.

  • Acidification: Resuspend the crude extract in 500 mL of 2% sulfuric acid. This protonates the tertiary amine of the pyrrolizidine core, rendering it water-soluble.

  • Defatting: Partition the acidic aqueous solution against diethyl ether or hexane (3 x 300 mL). Lipophilic impurities (fats, chlorophylls) will move to the organic phase, while the protonated alkaloids remain in the aqueous phase. Discard the organic layers.

  • Basification: Carefully adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free-base form, which is less water-soluble.

  • Final Extraction: Extract the basified aqueous solution with a mixture of chloroform and methanol (e.g., 3:1 v/v) or dichloromethane (4 x 250 mL). The free-base alkaloids will now partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkaloid mixture.

Protocol 2: Purification by Column Chromatography

Silica gel column chromatography is a standard and effective technique for the initial separation of the crude alkaloid mixture.[13]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column. The choice of silica gel is due to its high adsorbent strength and selective separation capabilities.[13]

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Mobile Phase Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding methanol. A typical gradient might be from 100% chloroform to chloroform:methanol (9:1, 8:2, etc.).

  • Fraction Collection: Collect fractions of the eluate in test tubes. The separation occurs as compounds move down the column at different rates based on their polarity; less polar compounds elute first.[13]

  • Monitoring: Monitor the separation process by spotting fractions onto a Thin-Layer Chromatography (TLC) plate and visualizing under UV light or with an appropriate stain (e.g., Dragendorff's reagent for alkaloids).

  • Pooling: Combine fractions that show a single, identical spot on TLC. Concentrate these pooled fractions to obtain semi-pure compounds.

High-Performance Liquid Chromatography (HPLC) for Final Purification

For achieving high purity, essential for pharmacological studies and structural elucidation, preparative HPLC is the method of choice. The complex nature of PA mixtures, often containing numerous isomers, makes HPLC a critical final step.[12][14]

Expert Insight: Pyrrolizidine alkaloids are often non-polar and can be challenging to separate under standard reversed-phase conditions.[15][16] Using C12 or T3 columns instead of the more common C18 can enhance retention and improve resolution for these compounds.[15][16][17] Additionally, incorporating formic acid into the mobile phase not only aids in separation but also improves ionization efficiency for subsequent mass spectrometry analysis.[15][16]

Parameter Normal-Phase HPLC Reversed-Phase HPLC Rationale / Comments
Stationary Phase Silica, Cyano (CN)C12, C18, Phenyl-Hexyl, T3Normal-phase is good for separating isomers; reversed-phase is highly versatile. T3 columns are excellent for retaining more polar compounds.[17]
Mobile Phase Hexane/Isopropanol/DiethylamineWater (0.1% Formic Acid) / Acetonitrile or Methanol (0.1% Formic Acid)The small amount of amine in normal-phase prevents peak tailing of basic alkaloids. Formic acid in reversed-phase improves peak shape and MS sensitivity.[17]
Detection UV (220-230 nm)UV (220-230 nm), MS/MSThe pyrrolizidine core lacks a strong chromophore, so low UV wavelengths are required. Mass spectrometry (MS) is the preferred detection method for its sensitivity and specificity.[18]

Structural Elucidation and Characterization

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight (High-Resolution MS) and fragmentation patterns (MS/MS) that offer clues about the structure of the necine base and any esterifying acids.[18] Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a particularly sensitive method for both detecting and quantifying these compounds.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for complete structure determination.

    • ¹H NMR: Gives information on the number of different protons and their immediate chemical environment. The signals for the exocyclic methylene protons are characteristic.

    • ¹³C NMR: Shows the number of different carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing the entire carbon skeleton and the position of substituents to be pieced together.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as C=C (from the methylene group), C-O, and C-N bonds.[18]

  • Chiroptical Methods: For stereochemically complex molecules, techniques like optical rotation and circular dichroism (CD) are vital for determining the absolute configuration of chiral centers.

Conclusion and Future Directions

The discovery and isolation of 1-methylenepyrrolizidine derivatives remain a vibrant area of natural product chemistry.[6][8] The methodologies outlined in this guide, from systematic extraction to advanced chromatographic and spectroscopic analysis, provide a robust framework for researchers. The continued exploration of the vast chemical diversity in plants, coupled with modern synthetic and analytical techniques, promises to uncover novel derivatives with significant therapeutic potential.[1] The biological activities of these compounds, ranging from anticancer to anti-inflammatory, ensure they will remain a focus for drug discovery programs.[19]

References

  • Unknown. Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • Csupor-Löffler, B., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. National Institutes of Health.
  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate.
  • Unknown. Mass spectrometric analysis strategies for pyrrolizidine alkaloids | Request PDF.
  • Al-Majedy, Y. K., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI.
  • Al-Majedy, Y. K., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. ResearchGate.
  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemical and Molecular Research.
  • Li, M., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Institutes of Health.
  • Kempf, M., et al. (2021). Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey. MDPI.
  • Zhang, Y., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. National Institutes of Health.
  • Carbonell-Rozas, L., et al. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. PubMed.
  • Zhang, Y., et al. (2022). Natural products in drug discovery and development: Synthesis and medicinal perspective of leonurine. ResearchGate.
  • Nurhayati, A. D. P., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI.
  • Al-Majedy, Y. K., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. National Institutes of Health.
  • Reißig, H.-U., et al. (2003). Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate.
  • Szczepanik, M., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI.
  • Csupor-Löffler, B., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM.
  • Panda, B. (2023). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Bentham Science.
  • Knight, D. W., et al. (1998). Synthesis of the Bicyclic Core of Pyrrolizidine and Indolizidine Alkaloids. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for Trapping Reactive Pyrrolizidine Alkaloid Metabolites in Vitro

This Application Note is designed for researchers in toxicology and drug metabolism (DMPK) investigating the bioactivation and detoxification pathways of Pyrrolizidine Alkaloids (PAs). It addresses a critical nomenclatur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in toxicology and drug metabolism (DMPK) investigating the bioactivation and detoxification pathways of Pyrrolizidine Alkaloids (PAs).

It addresses a critical nomenclature nuance: while 1-methylenepyrrolizidine is often cited in the context of detoxification (rumen metabolism), the term is frequently conflated with the structurally related reactive pyrrolic metabolites (dehydropyrrolizidines, DHPs) which are the actual targets of glutathione (GSH) trapping assays. This guide covers the protocols for trapping the reactive electrophiles and monitoring the formation of the 1-methylene derivative.

Executive Summary

Pyrrolizidine Alkaloids (PAs) require metabolic activation to exert hepatotoxicity.[1] The primary mechanism involves Cytochrome P450 (CYP)-mediated oxidation to form dehydropyrrolizidine (DHP) esters (pyrrolic esters). These unstable electrophiles rapidly alkylate DNA and proteins. In contrast, 1-methylenepyrrolizidine derivatives are typically formed via reductive pathways (e.g., in ovine rumen) and are often considered non-toxic detoxification products.

This guide details the GSH Trapping Protocol to capture the transient, reactive DHP intermediates—the industry standard for assessing PA bioactivation potential. It also provides analytical parameters for distinguishing these GSH adducts from the stable 1-methylenepyrrolizidine metabolite.

Mechanistic Pathways & Trapping Logic

The toxicity of PAs hinges on the balance between bioactivation (oxidation) and detoxification (hydrolysis/reduction).

  • Bioactivation (The Trapping Target): PAs (e.g., Retrorsine, Senecionine) are oxidized by CYP3A4/2B6 to form pyrrolic esters. These hydrolyze to (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) . DHP is a potent electrophile.

  • The Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) acts as a surrogate nucleophile, attacking the C7 or C9 position of the DHP to form stable conjugates (e.g., 7-GS-DHP, 7,9-diGS-DHP) amenable to LC-MS analysis.

  • 1-Methylenepyrrolizidine: Formed via dehydration/reduction, often lacking the C7-hydroxyl group required for high reactivity.

Pathway Visualization

PA_Metabolism PA Parent PA (e.g., Retrorsine) CYP CYP450 (Oxidation) PA->CYP Rumen Rumen Microbes (Reduction) PA->Rumen DHP_Ester Dehydropyrrolizidine (Pyrrolic Ester) CYP->DHP_Ester Bioactivation Methylene 1-Methylenepyrrolizidine (Detox Product) Rumen->Methylene Detoxification DHP Reactive Core (DHP) DHP_Ester->DHP Hydrolysis GSH + GSH (Trapping) DHP->GSH Adduct GSH-DHP Adduct (Stable Analyte) DHP->Adduct Nucleophilic Attack

Caption: Divergent pathways of PA metabolism.[1] Red nodes indicate toxic reactive intermediates targeted by GSH trapping.

Protocol: In Vitro Microsomal GSH Trapping Assay

This protocol traps the reactive DHP intermediate generated by liver microsomes.

Materials & Reagents[2][3][4]
  • Test Compound: PA stock (10 mM in DMSO).

  • System: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • Trapping Agent: Reduced L-Glutathione (GSH), 100 mM stock in buffer.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Experimental Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture in KPi buffer:

      • Microsomes (0.5 mg/mL final conc.)

      • GSH (5 mM final conc.) – High excess ensures efficient trapping.

      • Test PA (10 µM final conc.)

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final conc.) to start the reaction.

    • Control: Include a "No NADPH" control to rule out non-enzymatic degradation.

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 15, 30, 60 minutes.

  • Termination:

    • Transfer 100 µL aliquot into 300 µL ice-cold ACN (1:3 ratio).

    • Vortex vigorously for 30 seconds.

  • Extraction:

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet protein.

    • Transfer supernatant to LC vials.

    • Optional: Evaporate and reconstitute in 10% ACN/Water if sensitivity enhancement is needed.

Analytical Method: LC-HRMS Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for identifying the GSH adducts due to the complex fragmentation patterns.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-1 min (2% B), 1-10 min (2% -> 40% B), 10-12 min (95% B).

  • Flow Rate: 0.3 mL/min.[2]

MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 100 – 1000.

  • Key Analytes to Monitor:

AnalyteStructure/IdentityTheoretical m/z ([M+H]+)Diagnostic Fragments (MS2)
DHP Core (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine~154.0863m/z 136 (loss of H2O), m/z 118
Mono-GSH Adduct 7-GS-DHP (Thioether conjugate)~443.1600m/z 308 (GSH fragment), m/z 274, m/z 136 (pyrrole core)
Di-GSH Adduct 7,9-di-GS-DHP (Cross-linked)~732.2300m/z 308, m/z 443
1-Methylenepyrrolizidine Detox metabolite (if present)~124.1121m/z 80, m/z 96 (distinct from DHP)

Data Analysis Logic:

  • Neutral Loss Scan: Look for neutral loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scan of m/z 308 (GSH fragment).

  • Mass Shift: The formation of a mono-GSH adduct results in a mass shift of +307 Da (GSH) minus 18 Da (H2O) or 17 Da (OH) depending on the substitution mechanism (typically SN1 via carbocation).

    • Net shift from DHP core (MW 153): 153 + 307 - 17 = 443 Da .

Troubleshooting & Validation

  • Low Adduct Yield:

    • Increase GSH concentration to 10 mM.

    • Verify CYP activity using a positive control (e.g., Acetaminophen or Retrorsine).

    • Ensure pH is strictly 7.4; acidic pH inhibits the nucleophilic attack of GSH.

  • Instability:

    • GSH adducts can be unstable. Analyze samples immediately after extraction (within 24h) and keep autosampler at 4°C.

  • Distinguishing Isomers:

    • 7-GS-DHP and 9-GS-DHP may co-elute. Use a shallow gradient (e.g., 5-20% B over 15 mins) to separate regioisomers.

References

  • Chen, L., et al. (2016). "Pyrrolizidine Alkaloid-Induced Hepatotoxicity: Correlation with Reactive Metabolite Formation." Chemical Research in Toxicology. Link

  • Lin, G., et al. (2011). "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Analytical Methods." Chemical Research in Toxicology. Link

  • Ruan, J., et al. (2014). "Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural Requirements." Chemical Research in Toxicology. Link

  • Culvenor, C.C., et al. (1976). "Hepato- and pneumotoxicity of pyrrolizidine alkaloids and derivatives in relation to molecular structure." Chemico-Biological Interactions. Link (Clarifies the non-toxicity of 1-methylenepyrrolizidine derivatives).

Sources

Application

LC-MS/MS Detection of Pyrrolizidine Alkaloid-Derived DNA Adducts: A Comprehensive Protocol for Biomarker Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, which c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, which can contaminate the human food chain through various sources like herbal teas, honey, and grains.[1][2] While inert in their native form, certain PAs become potent genotoxic and carcinogenic agents upon metabolic activation, primarily in the liver.[2][3] This bioactivation is a critical event, converting the parent PA into highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).

The central mechanism of PA-induced carcinogenicity involves the formation of covalent bonds between these reactive metabolites and cellular macromolecules, most importantly, DNA.[2][4] The ultimate carcinogenic metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), is formed from DHPAs and subsequently attacks nucleophilic sites on DNA bases.[4] This process results in the formation of characteristic DHP-derived DNA adducts, predominantly with deoxyguanosine (dG) and deoxyadenosine (dA).[5][6] The detection and quantification of these adducts serve as crucial biomarkers for assessing exposure to carcinogenic PAs and understanding the molecular basis of their toxicity.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this analytical challenge, offering unparalleled sensitivity and specificity. This application note provides a detailed, field-proven protocol for the robust detection and quantification of DHP-DNA adducts in biological samples, designed for researchers in toxicology, drug safety, and food science.

Principle of the Method

The accurate quantification of DHP-DNA adducts from a complex biological matrix requires a multi-step analytical workflow. Each step is designed to isolate the target analytes from interfering substances and prepare them for sensitive detection.

The core principle relies on isotope dilution mass spectrometry . This technique involves spiking the sample with a known quantity of a stable isotope-labeled version of the target analyte (e.g., DHP-[¹⁵N₅]dG) at the earliest stage of sample preparation.[5][7] This internal standard behaves chemically and physically identically to the endogenous analyte through extraction, hydrolysis, cleanup, and chromatographic separation. By measuring the ratio of the natural analyte to the internal standard in the mass spectrometer, one can accurately calculate the initial concentration of the adduct, as any sample loss or variation in instrument response will affect both the analyte and the standard equally.

The overall workflow is as follows:

  • DNA Isolation: Genomic DNA is meticulously extracted from the tissue or cell sample and purified to remove proteins, lipids, and other cellular components.

  • Enzymatic Hydrolysis: The purified DNA is completely digested into its constituent deoxynucleosides using a cocktail of enzymes.[8] This critical step liberates the DHP-dG and DHP-dA adducts from the DNA backbone, making them accessible for LC-MS/MS analysis.

  • Sample Cleanup: Solid-Phase Extraction (SPE) is often employed to remove the vast excess of unmodified deoxynucleosides and other interfering matrix components, thereby enriching the sample for the low-abundance adducts.

  • LC-MS/MS Analysis: The cleaned sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The adducts are separated from isomers and other remaining components on a reverse-phase column and then detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[5] SRM provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation for each analyte.

Workflow_for_PA_Adduct_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Tissue Biological Sample (e.g., Liver Tissue) Spike Spike with Internal Standards Tissue->Spike DNA_Isolation DNA Isolation & Purification Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Isolation->Hydrolysis Spike->DNA_Isolation SPE SPE Cleanup (Adduct Enrichment) Hydrolysis->SPE LCMS LC-MS/MS Analysis (SRM Detection) SPE->LCMS Data Data Processing & Quantification LCMS->Data Bioactivation_Pathway cluster_Metabolism Metabolic Activation (Liver) cluster_Adduction DNA Adduction PA Pyrrolizidine Alkaloid (PA) DHPA Dehydropyrrolizidine Alkaloid (DHPA) PA->DHPA CYP450 Oxidation DHP DHP (Ultimate Carcinogen) DHPA->DHP Hydrolysis Adducts DHP-dG & DHP-dA DNA Adducts DHP->Adducts DNA DNA (Guanine, Adenine) DNA->Adducts

Fig 2. Bioactivation pathway of PAs leading to DNA adduct formation.

Detailed Experimental Protocol

Part A: DNA Isolation from Liver Tissue

Causality: This protocol is designed to efficiently lyse cells and remove proteins and other contaminants, yielding high-purity DNA. Phenol:chloroform extraction is a classic, robust method for deproteinization, while ethanol precipitation concentrates the DNA from the aqueous solution.

  • Weigh approximately 100-200 mg of frozen liver tissue and mince on ice.

  • Homogenize the tissue in 5 mL of lysis buffer (10 mM Tris-HCl, 100 mM EDTA, 0.5% SDS, pH 8.0) containing 200 µg/mL Proteinase K.

  • Incubate at 50°C for 3-4 hours or overnight until the solution is clear.

  • At this stage, add the stable isotope-labeled internal standards (e.g., DHP-[¹⁵N₅]dG and DHP-[¹⁵N₅,¹³C₁₀]dA) to the lysate.

  • Perform sequential extractions:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), vortex, and centrifuge at 10,000 x g for 10 min. Transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with chloroform:isoamyl alcohol (24:1) to remove residual phenol. [5]6. Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. [5]7. Spool the DNA precipitate with a sealed glass pipette or pellet by centrifugation at 12,000 x g for 15 min.

  • Wash the DNA pellet twice with 70% ethanol, air dry briefly, and resuspend in nuclease-free water.

  • Determine DNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

Part B: Enzymatic Hydrolysis of DNA

Causality: A multi-enzyme approach ensures complete digestion of the DNA backbone into individual deoxynucleosides, which is essential for releasing the adducts for analysis. [5][8]The specific combination of endonucleases and exonucleases works synergistically to achieve this.

  • To 100 µg of purified DNA, add the required volume of reaction buffer (e.g., 20 mM sodium acetate, 10 mM magnesium chloride, pH 5.0).

  • Add a cocktail of enzymes: Micrococcal Nuclease (MN), Nuclease P1, and Spleen Phosphodiesterase (SPD). [5]A final concentration of ~10-20 units of each enzyme per 100 µg DNA is a good starting point.

  • Incubate the reaction at 37°C for at least 6 hours, or overnight, to ensure complete hydrolysis. [9]4. Terminate the reaction by heating to 95°C for 5 min or by adding an equal volume of acetonitrile to precipitate the enzymes.

  • Centrifuge at high speed to pellet the precipitated proteins and transfer the supernatant for analysis.

Part C: LC-MS/MS Analysis

Causality: The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection provides the highest level of analytical certainty. The LC gradient is optimized to separate the polar adducts from the bulk of unmodified nucleosides, while the SRM scan mode ensures that only ions with a specific mass-to-charge ratio and a specific fragmentation pattern are detected, virtually eliminating false positives.

Table 1: Example Liquid Chromatography Parameters

ParameterSetting
System UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) [1]
Mobile Phase A Water with 2 mM Ammonium Acetate, pH 5.5 [5][8]
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.3 mL/min [5][8]
Gradient Start at 10-15% B, hold for 5 min; linear ramp to 65% B over 30 min; ramp to 95% B and hold; re-equilibrate at initial conditions. [5][8]
Column Temp. 40 °C
Injection Vol. 5-10 µL

Table 2: Example Mass Spectrometry SRM Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
DHP-dG Adducts 403.2269.117 [5]
DHP-dA Adducts 387.2253.121 [5]
DHP-[¹⁵N₅]dG (IS) 408.2274.117 [5]
DHP-[¹⁵N₅,¹³C₁₀]dA (IS) 402.2263.121 [5]
Ionization Mode Positive Electrospray (ESI+)
Spray Voltage 3000 V [5]
Capillary Temp. 280 °C [5]
Vaporizer Temp. 400 °C [5]
Trustworthiness and Self-Validation

The robustness of this analytical method is built upon a system of internal checks and balances that ensure data integrity.

  • Isotope Dilution: As previously discussed, the use of stable isotope-labeled internal standards is the cornerstone of accuracy. [7]They correct for any unpredictable variations during the extensive sample preparation process and for fluctuations in mass spectrometer performance (matrix-induced ion suppression or enhancement).

  • Calibration Curve: A multi-point calibration curve must be prepared by analyzing known amounts of authentic DHP-dG and DHP-dA standards spiked with a fixed amount of the internal standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The linear regression of this curve is then used to calculate the concentration of adducts in the unknown biological samples.

  • Quality Control (QC) Samples: QC samples, prepared by spiking a control matrix with known concentrations of adducts (low, medium, and high levels), should be analyzed alongside the unknown samples. The calculated concentrations of these QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value) to validate the analytical run.

Conclusion

The LC-MS/MS method detailed here provides a sensitive, specific, and robust protocol for the quantification of DHP-derived DNA adducts. By explaining the causality behind each step—from the necessity of complete enzymatic hydrolysis to the specificity afforded by SRM detection—this guide empowers researchers to implement the method with a deep understanding of its principles. The formation of these adducts is a key mechanistic event in PA-induced tumorigenicity, and their accurate measurement is vital for risk assessment, mechanistic toxicology, and the safety evaluation of pharmaceuticals and consumer products. [2][6]The integration of stable isotope-labeled internal standards ensures the method is self-validating, providing the high degree of confidence required for regulatory submissions and fundamental research.

References

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies Solution Note. [Link]

  • Monien, B. H., Schumacher, F., & Seidel, A. (2008). Time course of hepatic 1-methylpyrene DNA adducts in rats determined by isotope dilution LC-MS/MS and 32P-postlabeling. Chemical Research in Toxicology, 21(9), 1834-1841. [Link]

  • Monsees, T. K., Monien, B. H., & Seidel, A. (2018). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. Methods in molecular biology (Clifton, N.J.), 1744, 145–158. [Link]

  • Xia, Q., He, X., et al. (2017). Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. Journal of Food and Drug Analysis, 25(4), 984-991. [Link]

  • Fu, P. P., Xia, Q., Lin, G., & Chou, M. W. (2004). Genotoxic pyrrolizidine alkaloids--mechanisms leading to DNA adduct formation and tumorigenicity. International journal of molecular sciences, 5(1), 20-51. [Link]

  • Zhang, Y., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method f. Pharmaceuticals, 15(6), 676. [Link]

  • Li, Z., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(13), 1938. [Link]

  • Xia, Q., Chou, M. W., et al. (2006). Metabolic Activation of the Tumorigenic Pyrrolizidine Alkaloid, Retrorsine, Leading to DNA Adduct Formation In Vivo. Chemical Research in Toxicology, 19(7), 976-982. [Link]

  • Schug, K. A., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites, 13(8), 957. [Link]

  • Kandimalla, R., et al. (2018). Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis. Analytical Biochemistry, 546, 50-53. [Link]

  • Xia, Q., et al. (2013). Pyrrolizidine Alkaloid-Derived DNA Adducts as a Common Biological Biomarker of Pyrrolizidine Alkaloid-Induced Tumorigenicity. Chemical Research in Toxicology, 26(9), 1384-1396. [Link]

  • He, X., et al. (2017). Pyrrolizidine alkaloid-derived DNA adducts are common toxicological biomarkers of pyrrolizidine alkaloid N-oxides. Journal of Food and Drug Analysis, 25(4), 984-991. [Link]

  • Wang, C., et al. (2021). Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health. Toxins, 13(3), 220. [Link]

Sources

Method

"protocols for studying 1-methylenepyrrolizidine-DNA interactions"

Executive Summary This guide details the protocols for studying the interaction between 1-methylenepyrrolizidine derivatives (the reactive electrophilic core of pyrrolizidine alkaloids) and genomic DNA. Pyrrolizidine alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for studying the interaction between 1-methylenepyrrolizidine derivatives (the reactive electrophilic core of pyrrolizidine alkaloids) and genomic DNA. Pyrrolizidine alkaloids (PAs) are pro-toxins requiring metabolic activation to form dehydropyrrolizidines (DHPs) .[1] These reactive pyrroles act as bifunctional alkylating agents, primarily attacking the N7 position of guanine and the N6 position of adenine.

The "1-methylenepyrrolizidine" moiety refers to the exocyclic methylene center (C9) generated at the 1-position of the pyrrolizidine ring upon metabolic activation. This site, along with the C7 position, drives the formation of DNA-DNA cross-links (DDC) and DNA-Protein cross-links (DPC) , which are the molecular initiators of PA-induced hepatocarcinogenicity.

Module 1: Metabolic Activation & In Vitro Adduct Generation[1][2][3]

Principle: Parent PAs (e.g., monocrotaline, riddelliine) are chemically inert toward DNA. To study 1-methylenepyrrolizidine interactions, one must generate the reactive DHP intermediate using a cytochrome P450 (CYP450) activation system.

Reagents & Materials
  • Substrate: Monocrotaline or Retrorsine (Sigma-Aldrich, >98%).

  • Activation System: Rat Liver S9 Fraction (induced with Aroclor 1254) or recombinant human CYP3A4 supersomes.

  • Target: Calf Thymus DNA (ctDNA) or specific plasmid DNA (pUC19).

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

Experimental Protocol
  • Reaction Mixture Assembly: Prepare a 1.0 mL reaction volume in 100 mM Potassium Phosphate buffer (pH 7.4):

    • ctDNA: 2.0 mg/mL

    • PA Substrate: 1.0 mM

    • S9 Fraction: 1.0 mg protein/mL

    • MgCl2: 5 mM

  • Initiation: Add the NADPH regenerating system (1 mM NADP+, 10 mM G6P, 2 U/mL G6PDH).

  • Incubation: Incubate at 37°C for 4 hours with gentle shaking.

    • Control A: Minus S9 (controls for non-metabolic binding).

    • Control B: Minus PA (controls for endogenous S9-DNA adducts).

  • Termination & Purification:

    • Add Proteinase K (20 mg/mL) and SDS (10%) to digest proteins (1 hour, 55°C).

    • Perform Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction.[2]

    • Precipitate DNA with 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol.

Self-Validating Checkpoint: Measure the A260/A280 ratio of the re-dissolved DNA. A ratio of 1.8–1.9 indicates pure DNA free of protein contamination, essential for accurate mass spectrometry quantification.

Module 2: LC-MS/MS Adductomics (The Gold Standard)

Principle: To quantify the specific interaction of the 1-methylenepyrrolizidine core, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The DNA is hydrolyzed into single nucleosides, and the specific DHP-dG and DHP-dA adducts are detected via Multiple Reaction Monitoring (MRM).[1]

Workflow Diagram

LCMS_Workflow Sample Adducted DNA Hydrolysis Enzymatic Hydrolysis (DNase I, PDE, Alk Phos) Sample->Hydrolysis SPE SPE Enrichment (Oasis MCX) Hydrolysis->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS Data Quantification (DHP-dG / 10^8 bases) LCMS->Data

Caption: Step-by-step workflow for the isolation and quantification of DHP-DNA adducts.

Step-by-Step Protocol
  • Enzymatic Hydrolysis: Dissolve 50 µg of purified DNA in 10 mM Tris-HCl / 5 mM MgCl2. Add:

    • DNase I: 40 Units (Incubate 37°C, 1 hr).

    • Phosphodiesterase I (Snake Venom): 0.05 Units.

    • Alkaline Phosphatase: 40 Units.

    • Continue incubation overnight at 37°C.

  • Sample Enrichment (Solid Phase Extraction):

    • Why: To remove unmodified nucleosides (dG, dA, dC, dT) which overwhelm the MS signal.

    • Cartridge: Oasis MCX (Mixed-mode Cation Exchange).

    • Load: Hydrolysate (acidified with formic acid).

    • Wash: 0.1% Formic acid in water (removes unmodified nucleosides).

    • Elute: 5% NH4OH in Methanol (elutes basic DHP adducts).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Ionization: ESI Positive Mode.

Target Transitions (MRM Table):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Loss Interpretation
DHP-dG 402.2286.1Neutral loss of deoxyribose (-116 Da)
DHP-dG 402.2152.1Detection of Guanine base
DHP-dA 386.2270.1Neutral loss of deoxyribose (-116 Da)
DHP-dA 386.2136.1Detection of Adenine base
Internal Std [15N5]-DHP-dG(Shifted +5)Isotopic control

Module 3: Assessing DNA Cross-Linking (Functional Assays)

Principle: The 1-methylenepyrrolizidine core is bifunctional. It can alkylate two DNA bases simultaneously. We use a Modified Alkaline Gel Electrophoresis assay to detect these cross-links. Cross-linked DNA resists denaturation under alkaline conditions, migrating differently than single-stranded DNA.

Mechanism of Cross-Linking

CrossLink_Mechanism cluster_DNA DNA Interaction PA Pyrrolizidine Alkaloid (Pro-toxin) DHP Dehydropyrrolizidine (DHP) (Reactive Electrophile) PA->DHP Metabolic Activation CYP CYP450 Activation CYP->DHP Mono Monoadduct (N7-Guanine) DHP->Mono 1st Alkylation Cross Interstrand Cross-link (G-DHP-G) Mono->Cross 2nd Alkylation (Bifunctional)

Caption: Pathway from metabolic activation to the formation of bifunctional DNA cross-links.[3][4][5]

Protocol: Alkaline Agarose Gel Electrophoresis
  • Substrate Preparation: Linearize pUC19 plasmid using EcoRI restriction enzyme. Incubate with the activated PA system (from Module 1).

  • Denaturation: Mix the DNA sample with Alkaline Loading Buffer (300 mM NaOH, 6 mM EDTA, 18% Ficoll).

    • Note: High pH breaks hydrogen bonds, separating non-cross-linked strands.

  • Electrophoresis:

    • Gel: 0.8% Agarose in Alkaline Running Buffer (30 mM NaOH, 1 mM EDTA).

    • Run: 1.5 V/cm for 4 hours at 4°C (to prevent thermal degradation).

  • Neutralization & Staining:

    • Neutralize gel in 0.5 M Tris-HCl (pH 7.5) for 30 mins.

    • Stain with Ethidium Bromide or SYBR Gold.

  • Data Interpretation:

    • Single Band (Slow migration): Indicates Cross-linked DNA (renatures instantly upon neutralization).

    • Smear/Fast Band: Indicates Single-stranded DNA (denatured, no cross-links).

References

  • Fu, P. P., et al. (2010). "High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo."[1] Chemical Research in Toxicology.

  • Xia, Q., et al. (2013). "Pyrrolizidine alkaloid-derived DNA adducts as a common biological biomarker of pyrrolizidine alkaloid-induced tumorigenicity." Chemical Research in Toxicology.

  • European Food Safety Authority (EFSA). (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed."[6] EFSA Journal.

  • Wong, L., et al. (2018). "Formation of DNA Adducts from the Pyrrolizidine Alkaloid Lasiocarpine." Chemical Research in Toxicology.

Sources

Application

Application Note: 1-Methylenepyrrolizidine as a Mechanistic Probe in Toxicology

Executive Summary & Scientific Rationale 1-Methylenepyrrolizidine (1-MePy) serves a critical, albeit nuanced, role in mechanistic toxicology: it acts as the definitive negative control and metabolic biomarker in the stud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Methylenepyrrolizidine (1-MePy) serves a critical, albeit nuanced, role in mechanistic toxicology: it acts as the definitive negative control and metabolic biomarker in the study of Pyrrolizidine Alkaloid (PA) toxicity.

While hepatotoxic PAs (e.g., Retrorsine, Monocrotaline) rely on a 1,2-unsaturated necine base to undergo metabolic activation by Cytochrome P450s (CYPs) into reactive pyrrolic electrophiles, 1-MePy represents a detoxified structural analogue . It is primarily formed via the reductive metabolism of toxic PAs by rumen microflora in resistant species (e.g., sheep).

Core Applications:
  • Structure-Activity Relationship (SAR) Validation: Used to demonstrate the absolute requirement of the endocyclic 1,2-double bond for metabolic activation and DNA alkylation.

  • Species Susceptibility Studies: Used as a biomarker to quantify the "rumen protection" effect in livestock, distinguishing resistant species (sheep) from susceptible ones (cattle, horses, humans).

  • Metabolic Stability Assays: A reference standard for monitoring the reductive detoxification pathway in anaerobic microbiome studies.

Mechanism of Action: The "Necine Rule"

The utility of 1-MePy is best understood by contrasting it with the activation pathway of toxic PAs.

  • Toxic Pathway (Susceptible Species): PAs with a 1,2-double bond (e.g., Retronecine esters) are hydroxylated by hepatic CYP3A4/2B6 at the C3/C8 position. This unstable intermediate spontaneously dehydrates to form Dehydropyrrolizidine (DHP) , a potent electrophile that cross-links DNA (DHP-dG adducts) and proteins, causing veno-occlusive disease (VOD) and carcinogenesis.

  • Detoxification Pathway (Resistant Species): Rumen bacteria (e.g., Peptococcus heliotrinreducens) reduce the 1,2-double bond or convert the side chain to form 1-Methylenepyrrolizidine derivatives. These molecules cannot form the reactive aromatic pyrrole system required for alkylation, rendering them non-hepatotoxic.

Mechanistic Visualization (DOT)

PA_Metabolism PA Toxic PA (1,2-Unsaturated) CYP Hepatic CYP450 (Oxidation) PA->CYP Host Liver Rumen Rumen Microbiota (Reduction) PA->Rumen Ingestion Intermed 3-Hydroxy-PA CYP->Intermed OneMePy 1-Methylenepyrrolizidine (Non-Toxic) Rumen->OneMePy Bio-reduction DHP Dehydropyrrolizidine (Reactive Pyrrole) Intermed->DHP -H2O Adduct DNA/Protein Adducts (Toxicity/Cancer) DHP->Adduct Alkylation Excretion Renal Excretion OneMePy->Excretion Safe Elimination

Figure 1: Divergent metabolic pathways of Pyrrolizidine Alkaloids. The formation of 1-Methylenepyrrolizidine represents a detoxification shunt, preventing the formation of the reactive DHP intermediate.

Experimental Protocols

Protocol A: Comparative Microsomal Activation Assay

Objective: To validate the non-toxic nature of 1-MePy compared to a reference toxicant (e.g., Retrorsine) by measuring reactive pyrrole formation.

Materials:

  • Rat or Human Liver Microsomes (HLM).

  • Test Compounds: 1-Methylenepyrrolizidine (1-MePy) and Retrorsine (Positive Control).

  • Ehrlich’s Reagent (4-dimethylaminobenzaldehyde) – specific for pyrroles.

  • NADPH Regenerating System.

Workflow:

  • Preparation: Prepare a 10 mM stock of 1-MePy and Retrorsine in DMSO.

  • Incubation:

    • Mix Microsomes (1 mg/mL), MgCl2 (3 mM), and Test Compound (100 µM) in Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Incubate for 30–60 minutes.

  • Colorimetric Detection (Ehrlich Reaction):

    • Terminate reaction with an equal volume of ice-cold methanol. Centrifuge to pellet protein.

    • Take supernatant and add Ehrlich’s Reagent (in alcoholic H2SO4/boron trifluoride).

    • Heat at 60°C for 10 min.

  • Readout: Measure absorbance at 565 nm .

Expected Results:

CompoundAbsorbance (565 nm)Interpretation
Retrorsine High (++++)Formation of reactive pyrroles (DHP).
1-Methylenepyrrolizidine Baseline (-) No pyrrole formation. Structure prevents aromatization.
Vehicle Control Baseline (-)Background.
Protocol B: In Vitro Rumen Detoxification Assay

Objective: To assess the capacity of a microbiome sample to detoxify PAs into 1-MePy.

Materials:

  • Anaerobic Chamber.

  • Rumen fluid (sheep/cattle) or fecal slurry.

  • Substrate: Heliotrine or Senecionine.

  • Analysis: LC-MS/MS.[1][2][3]

Workflow:

  • Inoculum Prep: Filter rumen fluid through muslin cloth under anaerobic conditions (N2/CO2 sparge).

  • Incubation:

    • Add 50 µM Toxic PA to 5 mL rumen fluid.

    • Incubate at 39°C (rumen temp) for 0, 4, 8, and 24 hours.

  • Extraction:

    • Aliquot 500 µL, alkalize with NH4OH (pH 10).

    • Extract with Ethyl Acetate (x3).

    • Dry under N2 and reconstitute in Mobile Phase.

  • LC-MS/MS Quantification:

    • Target: Monitor loss of Parent PA and appearance of 1-Methylenepyrrolizidine (m/z ~123.1 for base, or specific ester mass).

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Key Data & Reference Values

Toxicity Comparison (In Vivo Rat Model)

Data summarized from historical toxicity screenings (e.g., Mattocks et al.).

Compound ClassRepresentativeLD50 (Rat, IP)Hepatotoxicity (Histology)
Toxic PA Retrorsine~34 mg/kgCentrilobular necrosis, megalocytosis.
Toxic PA Monocrotaline~60 mg/kgVOD, pulmonary hypertension.
Detoxified Metabolite 1-Methylenepyrrolizidine >500 mg/kg No significant liver lesions.
Saturated Base PlatynecineNon-toxicNone.
Structural Determinants of Toxicity

For a PA to be toxic, it must meet three criteria. 1-MePy fails criterion #2.

  • Esterification: Must be an ester (mono- or diester).

  • Unsaturation: Must have a 1,2-double bond in the ring. (1-MePy has an exocyclic double bond).

  • Branching: Ester side chains must be branched (steric hindrance protects the ester from hydrolysis).

References

  • Fu, P. P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms.[4] Drug Metabolism Reviews, 36(1), 1-55.[4] Link

  • Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press.
  • Wiedenfeld, H., et al. (2008). Pyrrolizidine alkaloids: structure and toxicity. V&R unipress.
  • Lanigan, G. W. (1970). Metabolism of pyrrolizidine alkaloids in the ovine rumen. II. Some factors affecting rate of breakdown by rumen fluid in vitro. Australian Journal of Agricultural Research, 21(4), 633-639.
  • Yang, Y. C., et al. (2001). Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo. Chemical Research in Toxicology, 14(12), 1639-1649. Link

Sources

Method

Application Note: GC-MS Analysis of 1,2-Unsaturated Pyrrolizidine Alkaloids via Reduction and Derivatization to a Common Volatile Necine Base

Abstract This application note provides a comprehensive, field-proven protocol for the quantitative analysis of total 1,2-unsaturated pyrrolizidine alkaloids (PAs) in complex matrices such as honey, tea, and herbal produ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of total 1,2-unsaturated pyrrolizidine alkaloids (PAs) in complex matrices such as honey, tea, and herbal products. Due to their low volatility and the presence of both free-base and N-oxide forms, direct GC-MS analysis of PAs is impracticable.[1][2] The methodology detailed herein circumvents this limitation through a robust sample preparation workflow involving solid-phase extraction (SPE), chemical reduction of all toxic PAs to their common necine backbone (e.g., retronecine), and subsequent derivatization to form a single, highly volatile and detectable analyte: heptafluorobutyryl retronecine. This "sum parameter" approach is a reliable tool for screening and quantifying total toxic PA content, a critical aspect of food safety and regulatory compliance. The protocol is designed for researchers, scientists, and quality control professionals in the food, pharmaceutical, and agricultural industries.

Introduction: The Analytical Challenge of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by thousands of plant species worldwide, notably in the families Boraginaceae, Asteraceae, and Fabaceae.[3] Contamination of the food chain—through honey, herbal infusions, spices, and animal feed—poses a significant human health risk.[2] The toxicity of PAs is primarily associated with the 1,2-unsaturated necine base structure, which can cause severe liver damage (hepatic sinusoidal obstruction syndrome), and exhibits carcinogenic and genotoxic properties.[3][4]

The analytical determination of PAs is challenging for several reasons:

  • Structural Diversity: Over 660 PAs and their corresponding N-oxides have been identified, making individual quantification resource-intensive.[3]

  • Physicochemical Properties: PAs are polar and non-volatile, rendering them unsuitable for direct Gas Chromatography (GC) analysis. Their N-oxide forms are even less volatile and must be accounted for in any total PA assessment.[1]

  • Matrix Complexity: Food and feed samples are complex matrices, requiring extensive cleanup to avoid analytical interference.[2]

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual PAs without derivatization, a GC-MS approach offers a powerful alternative for determining the total toxic PA content as a single value.[1][5] This is achieved by chemically converting all 1,2-unsaturated PAs and their N-oxides into their common necine backbone (the toxic structural feature), which is then derivatized for volatility and analyzed by GC-MS.[5] This method provides a cost-effective and efficient screening tool for assessing overall contamination.

This guide details a self-validating protocol for this conversion-derivatization workflow, focusing on the formation of volatile 1-methylenepyrrolizidine derivatives for sensitive GC-MS detection.

Materials and Reagents

  • Solvents & Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Dichloromethane (GC grade), Sulfuric acid (98%, analytical grade), Zinc dust (<10 µm particle size), Heptafluorobutyric anhydride (HFBA, ≥99%), Sodium hydroxide (analytical grade), Anhydrous sodium sulfate.

  • Analytical Standards:

    • Calibration Standard: Retrorsine or Monocrotaline (≥98%). These are used to create the calibration curve as they are converted to the same retronecine backbone.

    • Internal Standard (IS): Heliotrine (≥98%). This is added at the beginning of the sample preparation to correct for analyte loss during the workflow.[5]

    • Certified reference materials should be sourced from accredited suppliers.[6]

  • Solid-Phase Extraction (SPE): Strong Cation Exchange (SCX) cartridges (e.g., Oasis MCX, 150 mg, 6 cc).

  • Equipment: GC-MS system with Electron Ionization (EI) source, analytical balance, vortex mixer, centrifuge, heating block/water bath, nitrogen evaporator, pH meter, SPE manifold, glass vials with PTFE-lined caps.

Detailed Methodology

The entire workflow is a multi-stage process designed to isolate, convert, and prepare the PAs for GC-MS analysis. Each stage is critical for ensuring accuracy and reproducibility.

Part A: Sample Extraction and Purification

The goal of this stage is to efficiently extract all PA forms (free bases and N-oxides) from the matrix and remove interfering compounds.

Protocol: Extraction from Honey

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized honey into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Heliotrine internal standard solution.

  • Acidic Extraction: Add 20 mL of 0.05 M sulfuric acid. Vortex until the honey is completely dissolved (~10 minutes). The acidic environment protonates the nitrogen atoms in the PAs, converting them to salts and ensuring their solubility in the aqueous phase.

  • Centrifugation: Centrifuge at 5000 x g for 10 minutes.

  • SPE Cleanup:

    • Conditioning: Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Loading: Load 5 mL of the supernatant from step 4 onto the cartridge. The protonated PAs will bind to the strong cation exchange sorbent.

    • Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of methanol to remove sugars and other polar interferences.

    • Elution: Elute the PAs with 10 mL of 5% ammoniated methanol into a clean collection tube. The ammonia neutralizes the PAs, releasing them from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

ExtractionWorkflow Sample 1. Homogenized Sample (Honey, Tea, etc.) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Acidic Extraction (0.05 M H₂SO₄) Spike->Extract Centrifuge 4. Centrifuge Extract->Centrifuge SPE_Load 5. Load Supernatant onto SCX SPE Cartridge Centrifuge->SPE_Load SPE_Wash 6. Wash Cartridge (Acid + Methanol) SPE_Load->SPE_Wash SPE_Elute 7. Elute PAs (Ammoniated Methanol) SPE_Wash->SPE_Elute Evaporate 8. Evaporate to Dryness SPE_Elute->Evaporate

Caption: Workflow for PA Extraction and SPE Cleanup.
Part B: Reduction to the Necine Backbone

This is the core conversion step. All 1,2-unsaturated PAs and their N-oxides are reduced to their parent necine alcohol (e.g., retronecine). Zinc dust in acidic conditions is a proven reducing agent for this purpose.[5]

Protocol: Reduction

  • Reconstitution: Reconstitute the dried extract from Part A in 2 mL of 1 M sulfuric acid.

  • Reduction: Add approximately 50 mg of zinc dust. Vortex vigorously for 1 minute, then allow to react for at least 1 hour at room temperature with occasional vortexing. The zinc reduces both the N-oxide to the tertiary amine and cleaves the ester bonds, liberating the necine base.

  • Basification & Extraction:

    • Add 2 mL of dichloromethane.

    • Carefully add 2 M sodium hydroxide dropwise until the pH is >10. Vortex thoroughly.

    • Centrifuge to separate the layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) containing the necine base to a clean vial.

  • Repeat: Repeat the extraction (step 3) with another 2 mL of dichloromethane and combine the organic layers.

  • Drying: Pass the combined organic layers through a small column of anhydrous sodium sulfate to remove residual water. Evaporate to dryness under nitrogen.

Part C: Derivatization for Volatility

The final chemical modification step renders the polar necine base volatile and suitable for GC analysis. Heptafluorobutyric anhydride (HFBA) reacts with the hydroxyl groups of the necine base to form a stable, volatile ester.[7][8]

Protocol: Derivatization

  • Reagent Addition: Add 100 µL of dichloromethane and 20 µL of HFBA to the dried necine base from Part B.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Solvent Removal: Cool the vial to room temperature and evaporate the solvent and excess HFBA under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final derivative in 100 µL of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS injection.

DerivatizationReaction cluster_0 Reduction & Derivatization PA_Extract Dried PA Extract (PAs and PA N-Oxides) Necine_Base Necine Backbone (e.g., Retronecine) PA_Extract->Necine_Base  + Zn / H₂SO₄ (Reduction) Derivative Volatile Derivative (HFBA-Retronecine) Necine_Base->Derivative  + HFBA (Derivatization) GCMS GC-MS Analysis Derivative->GCMS Inject

Caption: Chemical Conversion and Derivatization Pathway.

GC-MS Instrumental Analysis

The instrumental parameters must be optimized for the separation and detection of the target HFBA derivative.

Parameter Setting Rationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar to mid-polarity column offers excellent separation and peak shape for this type of derivative.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of the derivative.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)A temperature gradient is essential to separate the analyte from matrix components and ensure it elutes as a sharp peak.
MS System Agilent 5977 or equivalentHigh-sensitivity mass selective detector.
Source Type Electron Ionization (EI)Standard, robust ionization technique creating reproducible fragmentation patterns.
Ion Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Quadrupole Temp. 150 °CStandard temperature to ensure consistent mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only characteristic ions of the target derivative.[5]
SIM Ions m/z 248, 364, 404 (Example for HFBA-retronecine)Quantifier and qualifier ions specific to the derivative's mass spectrum ensure confident identification.[9]

Data Analysis and Quantification

A robust quantification strategy is essential for a self-validating system.

Protocol: Quantification

  • Calibration Curve: Prepare a series of calibration standards by taking a known PA standard (e.g., Retrorsine) through the entire process (Extraction, Reduction, Derivatization). A typical range would be 10 - 500 µg/kg.

  • Internal Standard: The Internal Standard (Heliotrine) is subjected to the same process and its derivative is also monitored.

  • Analysis: Plot the ratio of the peak area of the analyte derivative to the peak area of the IS derivative against the initial concentration of the Retrorsine standard.

  • Quantification: Calculate the concentration of total 1,2-unsaturated PAs in the unknown sample using the generated calibration curve. The result is expressed as µg/kg of Retrorsine-equivalents.

DataAnalysis cluster_0 Calibration cluster_1 Sample Analysis Cal_Standards Process PA Standards (e.g., Retrorsine) Cal_GCMS Analyze by GC-MS Cal_Standards->Cal_GCMS Cal_Curve Generate Calibration Curve (Area Ratio vs. Conc.) Cal_GCMS->Cal_Curve Final_Quant Quantify Total PAs in Sample Cal_Curve->Final_Quant Unknown_Sample Process Unknown Sample (with Internal Standard) Sample_GCMS Analyze by GC-MS Unknown_Sample->Sample_GCMS Sample_Result Calculate Area Ratio (Analyte/IS) Sample_GCMS->Sample_Result Sample_Result->Final_Quant

Caption: Data Analysis and Quantification Workflow.

Method Performance

The following table summarizes typical performance characteristics for this method, based on published data.[7][8]

Parameter Typical Value Description
Limit of Quantification (LOQ) 1 - 10 µg/kgThe lowest concentration that can be reliably quantified.
Linearity (R²) > 0.99Indicates a strong correlation between concentration and instrument response.
Recovery 70 - 110%The percentage of analyte recovered through the entire sample preparation process.
Repeatability (RSDr) < 15%The precision of the measurement under the same operating conditions over a short interval.
Reproducibility (RSDR) < 20%The precision of the measurement between different laboratories or over a longer period.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No/Low Analyte Signal Incomplete reduction or derivatization.Check pH during basification; ensure HFBA reagent is fresh; verify reaction temperature and time.
Analyte loss during SPE.Ensure proper conditioning and elution steps; check for cartridge breakthrough.
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.Use a deactivated inlet liner; condition the column; check for contamination.
Presence of residual water.Ensure complete drying of the organic extract with sodium sulfate before derivatization.
Low Recovery of IS Inefficient extraction from the matrix.Ensure sample is fully dissolved in the extraction solvent; increase vortex/shaking time.
Degradation of the IS.Verify the purity and storage conditions of the internal standard stock solution.
High Matrix Interference Insufficient cleanup.Optimize the SPE wash steps; use a more selective column if necessary.

Conclusion

The GC-MS analysis of pyrrolizidine alkaloids via reduction to a common necine backbone and subsequent derivatization is a robust and validated method for quantifying total 1,2-unsaturated PA content. By converting a wide range of toxic PAs into a single analytical target, this protocol serves as an invaluable tool for food safety screening, quality control in the herbal products industry, and regulatory monitoring. While LC-MS/MS remains essential for identifying specific PAs, the "sum parameter" approach described here provides a comprehensive assessment of toxicity risk with high sensitivity and reliability.

References

  • Kowalczyk, K., & Kwiatek, K. (2019). Determination of pyrrolizidine alkaloids in selected feed materials with gas chromatography mass spectrometry. ResearchGate. [Link]

  • Fletcher, M., et al. (2019). Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. PubMed. [Link]

  • These, A., et al. (2011). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. PubMed. [Link]

  • Griffin, A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

  • Kwon, Y., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. National Institutes of Health (NIH). [Link]

  • Kwon, Y., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. ResearchGate. [Link]

  • Pedersen, J. A. & Toft, M. (n.d.). Mass spectrometry of some pyrrolizidine alkaloids. ResearchGate. [Link]

  • Di Lorenzo, R., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • Quaglia, M. G., et al. (2003). Determination of MPTP, a toxic impurity of pethidine. PubMed. [Link]

  • Zhang, J., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. [Link]

  • Kowalczyk, E., et al. (2018). Determination of Pyrrolizidine Alkaloids in Honey with Sensitive Gas Chromatography-Mass Spectrometry Method. ResearchGate. [Link]

  • Waters Corporation. (2022). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. [Link]

  • Scharlab. (n.d.). 1-Methyl-2-pyrrolidone, for analysis, ExpertQ®, ACS. Scharlab. [Link]

Sources

Application

"fluorescent labeling techniques for visualizing 1-methylenepyrrolizidine in cells"

Application Note: Advanced Bioorthogonal Labeling & Visualization of 1-Methylenepyrrolizidine (1-MP) Derivatives in Hepatic Models Executive Summary 1-methylenepyrrolizidine (1-MP) represents the core necine base structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Bioorthogonal Labeling & Visualization of 1-Methylenepyrrolizidine (1-MP) Derivatives in Hepatic Models

Executive Summary

1-methylenepyrrolizidine (1-MP) represents the core necine base structure of Otonecine-type pyrrolizidine alkaloids (PAs) . Unlike Retronecine-type PAs, Otonecine derivatives possess a methylated nitrogen and a C8-keto group, requiring specific metabolic activation by CYP450 enzymes (primarily CYP3A4) to form reactive pyrrolic electrophiles. These electrophiles crosslink DNA and proteins, leading to hepatotoxicity and hepatic sinusoidal obstruction syndrome (HSOS).

Visualizing 1-MP in cells is challenging due to its low molecular weight (~150 Da) and lack of intrinsic fluorescence. Attaching a bulky fluorophore directly would abolish its membrane permeability and metabolic substrate specificity. Therefore, this guide details a Bioorthogonal "Click Chemistry" Strategy , utilizing an alkyne-tagged 1-MP analogue followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide.

Technical Principle & Mechanism

The Challenge of Direct Labeling

Standard immunofluorescence is impossible for the parent molecule (non-immunogenic), and direct GFP-fusion is inapplicable to small metabolites. The solution is Metabolic Oligosaccharide Engineering (MOE)-inspired small molecule tracking .

The Bioorthogonal Workflow
  • Probe: A "Clickable" analogue (e.g., O-propargyl-1-methylenepyrrolizidine) is synthesized where a non-critical hydroxyl group is capped with a propargyl (alkyne) handle.

  • Incubation: Live cells uptake the probe, which is recognized by cellular transporters and CYP450 enzymes.

  • Fixation: Cells are fixed to freeze the molecule's distribution and protein-adduct formation.

  • Click Reaction: A fluorophore-azide (e.g., Alexa Fluor 488 Azide) is introduced. The Cu(I) catalyst drives the cycloaddition, covalently linking the dye to the 1-MP probe in situ.

Metabolic Activation Pathway

The visualization not only tracks the parent drug but also its covalent binding to host proteins (pyrrole-protein adducts).

PA_Metabolism PA 1-Methylenepyrrolizidine (Otonecine Core) CYP CYP450 (CYP3A4) PA->CYP Oxidative N-Demethylation Int 4-Hydroxy-1-MP Intermediate CYP->Int Pyrrole Reactive Pyrrolic Electrophile Int->Pyrrole Spontaneous Elimination DNA DNA Crosslinks (Genotoxicity) Pyrrole->DNA Alkylation Protein Protein Adducts (Hepatotoxicity) Pyrrole->Protein Covalent Binding

Figure 1: Metabolic activation pathway of Otonecine-type PAs. The probe mimics this pathway, allowing visualization of the final protein-bound state.

Experimental Protocol: Click-Chemistry Labeling

Reagents & Materials
ComponentSpecificationFunction
1-MP-Alkyne Probe O-propargyl-Otonecine (Custom Synthesis)Bioorthogonal analog of target
Detection Tag Alexa Fluor™ 488 Azide (or Sulfo-Cy5 Azide)Fluorescent reporter
Catalyst CuSO₄ (100 mM) + THPTA LigandCatalyzes click reaction
Reducing Agent Sodium Ascorbate (100 mM)Reduces Cu(II) to active Cu(I)
Fixative 4% Paraformaldehyde (PFA) in PBSImmobilizes cellular structures
Permeabilizer 0.5% Triton X-100Allows dye entry into nucleus/organelles
Step-by-Step Methodology

Step 1: Cell Culture & Probe Loading

  • Cell Model: Use metabolically competent cells (e.g., HepaRG or primary human hepatocytes ) that express CYP3A4. Standard HepG2 cells have low CYP activity and may require adenoviral CYP transduction.

  • Seeding: Seed cells on collagen-coated glass coverslips (density:

    
     cells/well in 6-well plate).
    
  • Pulse: Replace media with serum-free media containing 10–50 µM 1-MP-Alkyne .

  • Incubation: Incubate for 2–6 hours at 37°C. (Timepoint depends on metabolic rate; Otonecine metabolism is slower than Retronecine).

Step 2: Fixation & Permeabilization

  • Wash: Aspirate media and wash

    
     with ice-cold PBS to remove unbound probe.
    
  • Fix: Add 4% PFA for 15 minutes at Room Temperature (RT).

  • Permeabilize: Wash

    
     with PBS, then add 0.5% Triton X-100 in PBS for 10 minutes.
    
  • Block: Block with 3% BSA in PBS for 30 minutes to prevent non-specific dye binding.

Step 3: The Click Reaction (CuAAC)

  • Cocktail Preparation: Prepare the Click Staining Solution fresh in the following order:

    • PBS (buffer)

    • Alexa Fluor 488 Azide (Final: 5–10 µM)

    • CuSO₄ (Final: 1 mM) premixed with THPTA ligand (Final: 2 mM)

    • Sodium Ascorbate (Final: 10 mM) — Add last! Solution will turn colorless.

  • Staining: Add 100 µL of Click Cocktail to each coverslip.

  • Incubation: Incubate for 30 minutes at RT in the dark .

  • Wash: Wash

    
     with PBS containing 1% Tween-20 (PBST) to remove unreacted dye.
    

Step 4: Counterstaining & Imaging

  • Nuclear Stain: Incubate with DAPI (1 µg/mL) for 5 minutes.

  • Mounting: Mount coverslips using ProLong™ Diamond Antifade.

  • Microscopy: Image using Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 488 nm (Probe), 405 nm (Nucleus).

    • Objective: 60x Oil Immersion (NA 1.4).

Validation: Functional Co-Localization

To confirm that the visualized signal corresponds to toxicological events, co-stain with organelle markers. PAs are known to damage mitochondria and the endoplasmic reticulum (ER).

Dual-Labeling Workflow

Perform these steps during the live-cell incubation phase (Step 1 above), before fixation.

Target OrganelleProbeExcitation/EmissionRationale
Mitochondria MitoTracker™ Deep Red FM644/665 nmPAs induce mitochondrial fragmentation and potential loss.
Endoplasmic Reticulum ER-Tracker™ Red (BODIPY™ TR)587/615 nmSite of CYP450 activation (microsomes).
Lysosomes LysoTracker™ Red DND-99577/590 nmInvestigate autophagic clearance of adducts.

Protocol Modification:

  • Add MitoTracker Deep Red (100 nM) during the last 30 minutes of the 1-MP-Alkyne incubation.

  • Wash and Fix as described in Step 2.

  • Proceed to Click Reaction (Step 3). Note: MitoTracker Deep Red is fixable; standard MitoTracker Green is not.

Data Analysis & Interpretation

Expected Results
  • Cytosolic Puncta: Initial signal represents free probe distribution.

  • Nuclear Accumulation: High intensity in the nucleus indicates DNA crosslinking (pyrrole binding).

  • Perinuclear Staining: Co-localization with ER-Tracker indicates metabolic activation sites (CYP450s).

Quantitative Metrics

Use ImageJ/Fiji or CellProfiler to quantify:

  • Corrected Total Cell Fluorescence (CTCF):

    
    .
    
  • Pearson's Correlation Coefficient (PCC): Measure overlap between 1-MP-Alkyne (Green) and MitoTracker (Red).

    • 
      : Significant colocalization (Mitochondrial targeting).
      
    • 
      : No association.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Non-specific hydrophobic binding of Azide dye.Increase washing steps with PBST (Tween-20). Lower dye concentration.
No Signal Inactive Cu(I) catalyst (oxidized).Prepare Sodium Ascorbate fresh. Use THPTA ligand to stabilize Cu(I).
Cell Detachment Toxicity of PA or Copper.Reduce Copper concentration or reaction time. Use "Copper-free" DBCO-azides (though steric hindrance may be an issue).
Lack of Nuclear Signal Low metabolic activation.Ensure cells express high levels of CYP3A4 (use HepaRG or induced HepG2).

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Live Cell cluster_1 Phase 2: Fixation & Click cluster_2 Phase 3: Analysis Step1 Incubate Cells with 1-MP-Alkyne Probe (2-6 Hours) Step2 Add Organelle Tracker (MitoTracker Deep Red) (Last 30 min) Step1->Step2 Step3 Fixation (4% PFA) & Permeabilization Step2->Step3 Wash PBS Step4 Click Reaction Cocktail (Azide-488 + Cu + Ascorbate) Step3->Step4 Covalent Tagging Step5 Confocal Imaging (Z-Stack Acquisition) Step4->Step5 Wash PBST Step6 Data Analysis (Colocalization & Intensity) Step5->Step6

Figure 2: Experimental workflow for sequential bioorthogonal labeling and organelle counterstaining.

References

  • Yang, X., et al. (2017). "Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline."[1] Chemical Research in Toxicology, 30(2), 532-539.[1]

  • Hackenberger, C. P., & Schwarzer, D. (2008). "Chemoselective ligation and modification strategies for peptides and proteins." Angewandte Chemie International Edition, 47(52), 10030-10074. (Foundational Click Chemistry Protocol).

  • Ruan, J., et al. (2014). "Pyrrolizidine Alkaloids: Hepatotoxicity, Metabolism, and Mechanisms." Current Drug Metabolism, 15(2).
  • Thermo Fisher Scientific. "Click-iT™ EdU Cell Proliferation Kit Protocol." (Standard industry reference for CuAAC staining buffers).

  • Gao, H., et al. (2020). "New insights into the mechanism of pyrrolizidine alkaloid-induced hepatotoxicity." Journal of Applied Toxicology. (Discusses protein adduct formation).[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methylenepyrrolizidine Synthesis &amp; Handling

Status: Operational | Ticket Priority: High | Topic: Synthesis, Purification, and Stability of 1-Methylenepyrrolizidine Executive Summary 1-Methylenepyrrolizidine is a highly reactive bicyclic amine intermediate. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Synthesis, Purification, and Stability of 1-Methylenepyrrolizidine

Executive Summary

1-Methylenepyrrolizidine is a highly reactive bicyclic amine intermediate. Unlike its stable natural congeners (e.g., retronecine), the exocyclic methylene group at the C1 position introduces significant instability. It functions as a potent Michael acceptor and is prone to rapid polymerization and oxidation.

This guide addresses the three primary failure modes reported by our user base:

  • Synthesis: Low yields during the olefination of pyrrolizidin-1-one due to enolization.

  • Purification: Complete loss of product on silica gel columns (acid-catalyzed decomposition).

  • Storage: Spontaneous conversion of the clear oil into an insoluble gum (polymerization).

Module 1: Synthesis Troubleshooting

The Bottleneck: The conversion of pyrrolizidin-1-one to 1-methylenepyrrolizidine.

Scenario A: The "Low Yield" Wittig Reaction
  • Symptom: You performed a standard Wittig reaction (

    
    ) on pyrrolizidin-1-one, but isolated <20% yield.
    
  • Root Cause: Enolization vs. Nucleophilic Attack. The bridgehead nitrogen renders the

    
    -protons of the ketone highly acidic. Standard ylides often act as bases rather than nucleophiles, deprotonating the ketone to form an enolate, which does not react further.
    
  • Corrective Protocol (The "Salt-Free" Modification):

    • Base Selection: Switch from

      
      -BuLi to Potassium tert-butoxide (KOtBu) . The bulky base minimizes enolization.
      
    • Temperature Control: Generate the ylide at 0°C, but cool the reaction mixture to -78°C before adding the ketone. This kinetic control favors addition over deprotonation.

    • Alternative: Use the Peterson Olefination (TMS-methylmagnesium chloride). The magnesium alkoxide intermediate is less prone to reversibility than the Wittig betaine.

Scenario B: The "Missing Product" (Volatility)
  • Symptom: The reaction looked good on TLC, but the flask is empty after rotary evaporation.

  • Root Cause: 1-Methylenepyrrolizidine has a low molecular weight (~123 g/mol ) and high vapor pressure. It co-distills with common solvents.

  • Corrective Protocol:

    • Never use high vacuum (<10 mbar) at room temperature.

    • Solvent Switch: Extract with diethyl ether or pentane. Remove solvent carefully at atmospheric pressure or mild vacuum (>100 mbar) using a water bath < 20°C.

Visual Workflow: Synthesis Logic

SynthesisLogic Start Target: Pyrrolizidin-1-one Olefination Decision Select Method Start->Decision Wittig Standard Wittig (n-BuLi) Decision->Wittig Standard Protocol ModWittig Modified Wittig (KOtBu / -78°C) Decision->ModWittig Recommended Peterson Peterson Olefination (TMS-CH2-MgCl) Decision->Peterson Alternative ResultFail FAILURE: Enolization Dominates (<20% Yield) Wittig->ResultFail Proton Transfer ResultSuccess SUCCESS: Nucleophilic Attack (>70% Yield) ModWittig->ResultSuccess Kinetic Control Peterson->ResultSuccess Irreversible Elimination

Figure 1: Decision matrix for installing the exocyclic methylene group. Standard basic conditions favor enolization (failure), while steric bulk and low temperature favor nucleophilic addition.

Module 2: Purification & Isolation

The Hazard: Silica gel is acidic (


).
Critical Warning: The Silica Trap

Attempting to purify 1-methylenepyrrolizidine on untreated silica gel will result in 0% recovery . The acidic surface protonates the bridgehead nitrogen and catalyzes the polymerization of the exocyclic double bond (cationic polymerization).

Optimization Table: Stationary Phase Selection
Stationary PhaseSuitabilityProtocol Notes
Standard Silica Gel 🔴 CRITICAL FAIL Causes immediate decomposition/adsorption.
Neutralized Silica 🟡 Conditional Pre-wash silica with 1-2% Triethylamine (Et3N) in mobile phase.
Basic Alumina (Activity III) 🟢 RECOMMENDED Non-acidic surface prevents protonation. Use Et2O/Pentane eluent.
Distillation 🟢 Best for Scale Kugelrohr distillation (mild vacuum, low temp) avoids chromatography entirely.
Recommended Isolation Workflow (Acid/Base Extraction)

If chromatography is necessary, use this self-validating extraction method first to remove non-basic impurities:

  • Dissolve crude reaction mixture in 0.5 M HCl (keep cold, 0°C). Note: The amine is protonated and moves to the aqueous layer; neutral organics stay in organic layer.

  • Wash aqueous layer with Et2O (x2). Discard organics.

  • Slowly basify aqueous layer with 2 M NaOH to pH 12. Keep cold to prevent polymerization.

  • Rapidly extract with Et2O (x3).

  • Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic).
Module 3: Stability & Storage

The Enemy: Oxygen and Heat.

Decomposition Mechanisms
  • Polymerization: The exocyclic methylene is electron-rich but can undergo radical polymerization or acid-catalyzed cationic polymerization.

  • N-Oxidation: Atmospheric oxygen attacks the bridgehead nitrogen, forming the N-oxide, which is highly polar and water-soluble.

Storage Protocol
  • State: Store as a dilute solution in benzene or toluene if possible. Neat oil is unstable.

  • Atmosphere: Strictly under Argon.

  • Temperature: -20°C or lower.

  • Stabilizer: Add trace 2,6-di-tert-butyl-4-methylphenol (BHT) if downstream applications permit.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a complex mixture of broad peaks after leaving the compound in CDCl3 overnight? A: Chloroform (


) is naturally acidic (forming HCl over time). This acidity catalyzes the polymerization of 1-methylenepyrrolizidine.
  • Fix: Always filter

    
     through basic alumina before use, or use 
    
    
    
    (Benzene-d6) which is non-acidic and provides better shift separation for the ring protons.

Q2: Can I use HPLC to purify this? A: Only if you use a high-pH buffer system (e.g., Ammonium Hydroxide or Triethylamine buffers at pH 9-10). Standard acidic mobile phases (TFA/Formic Acid) will degrade the compound on the column or during fraction concentration.

Q3: The oil turned into a white solid. Is it pure? A: Likely not. 1-Methylenepyrrolizidine is typically a clear, colorless oil. A white solid usually indicates polymerization (poly-pyrrolizidine) or formation of the crystalline N-oxide. Check solubility: the polymer is often insoluble in standard organic solvents.

References
  • Synthesis of Pyrrolizidine Analogues

    • Broggini, G., et al. "1,3-Dipolar Cycloadditions of Azomethine Ylides." Chemical Reviews, 2015.

    • Context: Discusses the construction of the pyrrolizidine core and the reactivity of the bridgehead nitrogen.
  • Wittig Reaction Challenges

    • Maercker, A. "The Wittig Reaction." Organic Reactions, 1965.

    • Context: Foundational text explaining the competition between enolization and olefin
  • Mattocks, A. R. "Chemistry and Toxicology of Pyrrolizidine Alkaloids." Academic Press, 1986.
  • Polymerization of Exocyclic Amines: Tomalia, D. A. "Reactive Heterocyclic Monomers." Functional Monomers, 1974. Context: Explains the polymerization mechanism of methylene-substituted heterocycles.

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity of 1-Methylenepyrrolizidine vs. Bio-Reactive Electrophiles

This guide provides a rigorous comparative analysis of 1-methylenepyrrolizidine (1-MP) against established biological electrophiles. Executive Summary for Researchers: In the context of Pyrrolizidine Alkaloid (PA) bioche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of 1-methylenepyrrolizidine (1-MP) against established biological electrophiles.

Executive Summary for Researchers: In the context of Pyrrolizidine Alkaloid (PA) biochemistry, 1-methylenepyrrolizidine represents a critical "negative control" or detoxification product. Unlike its structural analogues—the highly reactive dehydropyrrolizidines (DHPs) which act as potent DNA alkylating agents—1-MP exhibits negligible electrophilicity under physiological conditions. This guide elucidates the mechanistic divergence that renders 1-MP chemically stable, contrasting it with the toxicity-inducing reactivity of DHPs, Michael acceptors, and nitrogen mustards.

Chemical Identity & Mechanistic Divergence

To understand the reactivity profile of 1-methylenepyrrolizidine (1-MP), one must first distinguish it from the reactive metabolic intermediates responsible for PA-induced hepatotoxicity.

  • The Toxic Species (The Electrophile): Dehydropyrrolizidine (DHP) (also known as pyrrolic ester). These compounds possess a 1,2-double bond and an ester leaving group at C7 or C9. They undergo rapid

    
     solvolysis to form resonance-stabilized carbonium ions, which alkylate DNA and proteins.
    
  • The Detoxified Species (The Nucleophile/Inert): 1-Methylenepyrrolizidine (1-MP) . This compound is formed via the reductive metabolism of PAs (specifically in the rumen of sheep). It features an exocyclic double bond at C1 but lacks the conjugated ester leaving group required for carbocation formation.

Structural Comparison Node
  • 1-MP: Exocyclic Enamine/Allylic Amine character. Electron-rich. Nucleophilic at the

    
    -carbon (C2) or Nitrogen.
    
  • DHP: Pyrrolic system.[1][2][3][4] Electron-deficient at benzylic positions (C7/C9) upon ester loss. Potent Electrophile.

Pathway Diagram: Metabolic Divergence

The following diagram illustrates the critical bifurcation in PA metabolism that determines whether the molecule becomes a DNA-damaging electrophile or an inert metabolite.

PA_Metabolism PA 1,2-Unsaturated Pyrrolizidine Alkaloid (Pro-Toxin) CYP CYP450 Activation (Liver Microsomes) PA->CYP Oxidation Rumen Reductive Metabolism (Peptococcus heliotrinreductans) PA->Rumen Ingestion (Sheep) DHP Dehydropyrrolizidine (Pyrrolic Ester) CYP->DHP Dehydrogenation Carbocation Resonance Stabilized Carbonium Ion DHP->Carbocation Loss of Ester DNA_Adduct DNA/Protein Adducts (Hepatotoxicity) Carbocation->DNA_Adduct Alkylation (S_N1) MP 1-Methylenepyrrolizidine (1-MP) Rumen->MP Hydrogenolysis Excretion Safe Excretion (Non-Toxic) MP->Excretion Metabolic Stability

Caption: Divergent metabolic fates of PAs.[5] The formation of 1-MP (green path) prevents the generation of the electrophilic carbonium ion (red path).

Comparative Reactivity Matrix

The following table contrasts 1-MP with standard electrophiles used in drug development and toxicology.

Feature1-Methylenepyrrolizidine (1-MP) Dehydropyrrolizidine (DHP) Nitrogen Mustard (e.g., Mechlorethamine) 4-Hydroxynonenal (4-HNE)
Primary Classification Nucleophile (Enamine-like)Hard Electrophile (Alkylator)Hard Electrophile (Alkylator)Soft Electrophile (Michael Acceptor)
Reactive Center N/A (Stable)C7 and C9 (Benzylic positions)Aziridinium IonC3 (Double bond)
Mechanism of Action Inert to nucleophiles; reacts with protons/electrophiles.

(Carbocation formation)

(Neighboring Group Participation)
Michael Addition (1,4-addition)
Target Specificity None (Metabolic dead-end)DNA (Guanine N7, O6), Proteins (Cys, Lys)DNA (Guanine N7)Proteins (Cys, His, Lys)
Half-Life (

)
Hours (Stable in buffer)Seconds to Minutes (Rapid hydrolysis)MinutesMinutes to Hours
Toxicity Profile Non-Hepatotoxic (LD50 > 2000 mg/kg)Highly Hepatotoxic (LD50 ~30-50 mg/kg)Highly CytotoxicCytotoxic / Signaling
Key Insight for Drug Developers

If your lead compound contains a 1-methylenepyrrolizidine scaffold, it is unlikely to exhibit the genotoxicity associated with PAs. The toxicity of PAs is strictly dependent on the formation of the pyrrole ring (DHP), which restores aromaticity upon leaving group departure—a driving force 1-MP lacks.

Experimental Validation: The NBP Assay Protocol

To empirically verify the lack of electrophilicity in 1-MP compared to DHPs, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard. NBP acts as a surrogate nucleophile for DNA bases.

Rationale
  • Positive Result (Blue/Purple): Indicates the presence of a reactive alkylating agent (e.g., DHP).

  • Negative Result (Colorless): Indicates stability/lack of alkylating potential (e.g., 1-MP).

Step-by-Step Methodology

Reagents:

  • Test Compounds: 1-Methylenepyrrolizidine (isolated or synthesized), Dehydroretronecine (Positive Control).

  • NBP Reagent: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Buffer: 0.1 M Phosphate buffer (pH 7.4).

  • Alkaline Solvent: Triethylamine (TEA) or Piperidine in acetone (1:1).

Workflow:

  • Incubation: Dissolve the test compound (0.1 mM) in a mixture of Phosphate buffer and Acetone (1:1). Add NBP reagent (excess).

  • Reaction: Incubate at 37°C for 30 minutes .

    • Note: Reactive DHPs will alkylate the pyridine nitrogen of NBP during this phase.

  • Development: Add 0.1 mL of Alkaline Solvent (TEA/Acetone).

    • Mechanism:[4][6][7] The base deprotonates the benzylic carbon of the alkylated NBP adduct, creating a highly conjugated chromophore.

  • Quantification: Measure Absorbance at

    
     .
    

Expected Results:

  • Dehydroretronecine (DHP): Rapid development of intense purple color (

    
    ).
    
  • 1-Methylenepyrrolizidine (1-MP): Solution remains colorless or pale yellow (

    
    ).
    

Mechanistic Deep Dive: Why is 1-MP Inert?

The drastic difference in reactivity is governed by Orbital Symmetry and Leaving Group Ability .

The Electrophile (DHP)

In Dehydropyrrolizidines, the nitrogen lone pair participates in the aromatic pyrrole ring. When an ester group at C7 or C9 leaves, the resulting cation is stabilized by the aromatic system (forming aza-fulvene-like intermediates). This provides a massive thermodynamic driving force for alkylation.

The Inert Analog (1-MP)

In 1-Methylenepyrrolizidine:

  • No Leaving Group: The molecule typically lacks the labile ester groups at the allylic position necessary to generate a cation.

  • Enamine Character: The Nitrogen lone pair conjugates with the exocyclic double bond. This makes the C2 position electron-rich (nucleophilic), repelling incoming nucleophiles like DNA.

  • Lack of Aromatization: Reacting 1-MP does not result in the formation of a stable aromatic pyrrole, removing the thermodynamic incentive for reaction found in DHPs.

Reactivity_Logic cluster_DHP DHP (Toxic) cluster_MP 1-MP (Non-Toxic) DHP_Struct Pyrrole Ring + Ester DHP_Mech Leaving Group Departure -> Aromatic Cation DHP_Struct->DHP_Mech DHP_Result DNA Alkylation DHP_Mech->DHP_Result MP_Struct Exocyclic Alkene (Enamine) MP_Mech Nucleophilic Character No Leaving Group MP_Struct->MP_Mech MP_Result No Reaction with DNA MP_Mech->MP_Result

Caption: Logical flow explaining the reactivity difference based on structural features.

References

  • Mattocks, A. R. (1986).[2][4] Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (Definitive text on the conversion of PAs to reactive pyrroles).

  • Lanigan, G. W. (1976).[8] "Peptococcus heliotrinreductans, sp. nov., a rumen organism that converts pyrrolizidine alkaloids to non-toxic 1-methylenepyrrolizidine derivatives." Journal of General Microbiology, 94(1), 1-10. Link

  • Stegelmeier, B. L., et al. (1999).[2] "Pyrrolizidine alkaloid plants, metabolism and toxicity."[1][2][3][7][9][10] Journal of Natural Toxins, 8(1), 35-52. (Review of comparative toxicity).

  • Fu, P. P., et al. (2004). "Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms." Drug Metabolism Reviews, 36(1), 1-55. Link

  • Mattocks, A. R., & Jukes, R. (1990). "Trapping of short-lived electrophilic metabolites of pyrrolizidine alkaloids escaping from perfused rat liver."[4] Toxicology Letters, 54(1), 93-99. (Experimental basis for the NBP and thiol trapping assays).

Sources

Comparative

A Comparative Guide to the Validation of Pyrrolic Adducts as Biomarkers of Pyrrolizidine Alkaloid Exposure

This guide provides an in-depth comparison and validation framework for biomarkers of pyrrolizidine alkaloid (PA) exposure, with a focus on the validation of pyrrole-protein adducts derived from the reactive metabolite,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation framework for biomarkers of pyrrolizidine alkaloid (PA) exposure, with a focus on the validation of pyrrole-protein adducts derived from the reactive metabolite, 1-methylenepyrrolizidine. It is intended for researchers, toxicologists, and drug development professionals who require robust methods for assessing exposure to these prevalent and dangerous phytotoxins.

The Imperative for a Reliable PA Exposure Biomarker

Pyrrolizidine alkaloids (PAs) are a large class of toxins produced by thousands of plant species worldwide, contaminating foodstuffs such as honey, grains, herbal teas, and supplements.[1][2][3] Chronic exposure to PAs is linked to severe hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS), and several PAs are classified as possible human carcinogens by the International Agency for Research on Cancer (IARC).[4][5][6] The insidious nature of low-dose, long-term exposure necessitates highly sensitive and specific biomarkers to diagnose PA-induced liver injury (PA-ILI), monitor exposure in at-risk populations, and enforce food safety regulations.[7]

The core challenge in PA toxicology is that the parent compounds are relatively inert. Toxicity is mediated by their metabolic activation in the liver, making direct measurement of the parent PAs in biological fluids a poor indicator of the toxicologically relevant dose.[8][9] This guide focuses on the downstream, mechanism-based biomarkers that provide a more accurate and persistent record of exposure.

The Biochemical Rationale: Metabolic Activation of Pyrrolizidine Alkaloids

The toxicity of PAs is almost entirely dependent on their bioactivation by hepatic cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4.[5][10] This process is the causal origin of the most reliable biomarkers.

The Activation Pathway:

  • Dehydrogenation: PAs containing an unsaturated necine base at the C1-C2 position are oxidized by CYPs to form highly reactive pyrrolic esters, also known as dehydro-PAs (DHPAs).[11][12]

  • Formation of the Electrophile: These DHPAs are potent electrophiles that can directly alkylate cellular nucleophiles. They can also hydrolyze to form the less reactive but still potent metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[11] The core reactive structure in these metabolites is the dehydrogenated pyrrolizidine ring, which can be conceptually represented as a 1-methylenepyrrolizidine cation.

  • Adduct Formation: Both DHPAs and DHP readily bind covalently to proteins and DNA, forming stable pyrrole-protein and pyrrole-DNA adducts.[9][11][13] These adducts are the direct chemical evidence of PA bioactivation and serve as excellent candidate biomarkers.

PA_Metabolism PA Pyrrolizidine Alkaloid (Inactive Pro-toxin) Liver Hepatic Metabolism PA->Liver CYP450 Enzymes (e.g., CYP3A4) DHPA Dehydro-PA (DHPA) (Reactive Pyrrolic Ester) Liver->DHPA DHP DHP Metabolite (Reactive Electrophile) DHPA->DHP Hydrolysis Protein_Adducts Pyrrole-Protein Adducts (Biomarker of Exposure) DHPA->Protein_Adducts Covalent Binding to Proteins DNA_Adducts Pyrrole-DNA Adducts (Biomarker of Genotoxicity) DHPA->DNA_Adducts Covalent Binding to DNA Detox Detoxification (e.g., Glutathione Conjugation) DHPA->Detox DHP->Protein_Adducts DHP->DNA_Adducts

Caption: Metabolic activation pathway of pyrrolizidine alkaloids (PAs).

A Comparative Analysis of PA Exposure Biomarkers

The ideal biomarker should be specific to PA exposure, easily detectable in accessible biological matrices, and persist long enough to provide a relevant window of detection. Here, we compare the leading candidates.

Biomarker CandidateMatrixInvasivenessDetection WindowKey AdvantagesKey Disadvantages
Pyrrole-Hemoglobin Adducts Whole BloodHighLong (~120 days)Long half-life reflects integrated long-term exposure; stable and abundant.[1][14]Requires blood draw; analysis is complex.
Pyrrole-Plasma Protein Adducts Plasma/SerumHighMedium (~2 months)Reflects more recent exposure than hemoglobin adducts.[1][14]Shorter half-life; lower concentrations than hemoglobin adducts.[1][14]
Urinary Pyrrole-Amino Acid Adducts (PAAAs) UrineNon-invasiveShort to Medium (Days to weeks)Completely non-invasive collection; good for screening recent exposure.[15]Shorter detection window; may have higher inter-individual variability.
Pyrrole-DNA Adducts Blood (circulating DNA), TissueHighVariableDirectly measures genotoxic effect; crucial for carcinogenicity studies.[11][16]Very low concentrations; technically challenging to measure; requires sensitive LC-MS/MS.
Parent PAs / PA N-oxides Urine, PlasmaLow to HighVery Short (Hours to days)Direct measure of ingestion.Poor correlation with toxicity due to metabolic activation requirement; very short half-life.

Comparative Insights:

  • For Clinical Diagnosis of PA-ILI: Pyrrole-hemoglobin adducts are superior due to their long persistence (~4 months) and significantly higher concentrations compared to plasma protein adducts (~2 months).[1][14] This extended detection window is critical, as patients often present with symptoms long after the initial exposure has ceased.

  • For Non-Invasive Screening: Urinary PAAAs are the most promising alternative.[15] Their detection in the urine of PA-ILI patients for up to 3 months post-admission demonstrates sufficient persistence for clinical utility, avoiding the need for a blood draw.[15]

  • For Mechanistic/Carcinogenicity Studies: Pyrrole-DNA adducts are the biomarker of choice as they represent the direct molecular initiating event for genotoxicity.[9][11]

Experimental Guide: Validation of Pyrrole-Hemoglobin Adducts by LC-MS/MS

This section provides a validated, trustworthy protocol for the quantification of pyrrole-hemoglobin adducts, a robust biomarker for chronic PA exposure. The causality behind each step is explained to ensure scientific integrity.

Objective: To accurately quantify the level of pyrrole-protein adducts in whole blood as a definitive measure of PA exposure. The core principle involves the chemical cleavage of the pyrrole from the protein backbone, followed by ultra-sensitive detection of the released moiety.

Validation_Workflow cluster_0 Sample Preparation cluster_1 Biomarker Cleavage cluster_2 Analysis & Validation Blood 1. Whole Blood Sample (Patient/Control) Lysate 2. Erythrocyte Lysis & Hemoglobin Isolation Blood->Lysate Precip 3. Protein Precipitation (e.g., Acetone) Lysate->Precip IS Add Isotope-Labeled Internal Standard Cleavage 4. Adduct Cleavage (AgNO3 in Acidic Ethanol) LCMS 5. LC-MS/MS Analysis (Quantification) Cleavage->LCMS IS->Cleavage Validation 6. Method Validation (Linearity, LOD, LOQ) LCMS->Validation

Caption: Experimental workflow for validating pyrrole-hemoglobin adducts.
Step-by-Step Protocol

1. Sample Collection and Hemoglobin Isolation:

  • Action: Collect whole blood samples in EDTA-containing tubes. Centrifuge to separate plasma and buffy coat. Wash the remaining erythrocyte pellet with phosphate-buffered saline (PBS).

  • Causality: Using erythrocytes isolates hemoglobin, the target protein, and removes plasma proteins and other potential interfering substances. EDTA prevents coagulation.

2. Erythrocyte Lysis and Protein Precipitation:

  • Action: Lyse the washed erythrocytes with cold deionized water to release hemoglobin. Precipitate the hemoglobin using cold acetone or trichloroacetic acid (TCA). Centrifuge and collect the protein pellet.

  • Causality: Lysis makes the hemoglobin accessible. Precipitation purifies the protein from other cellular components and concentrates it for the subsequent reaction.

3. Internal Standard Spiking:

  • Action: Before the cleavage step, spike the hemoglobin pellet with a known quantity of a stable isotope-labeled internal standard (e.g., isotopically labeled 7,9-di-C2D5O-DHP).[17]

  • Causality: The internal standard is chemically identical to the analyte but has a different mass. It experiences the same processing and analytical variations as the analyte, allowing for highly accurate quantification by correcting for sample loss and matrix effects during LC-MS/MS analysis. This is a critical step for a self-validating system.

4. Chemical Cleavage of Pyrrole-Protein Adducts:

  • Action: Resuspend the protein pellet in an acidic ethanol solution containing silver nitrate (AgNO₃).[17] Incubate at an elevated temperature (e.g., 60°C).

  • Causality: The established method uses AgNO₃ in acidic ethanol to specifically cleave the thiol linkage between the pyrrolic metabolite and cysteine residues on proteins.[17] This reaction releases a stable, ethylated derivative of DHP (7,9-di-C₂H₅O-DHP) that is amenable to chromatographic analysis.[17] This targeted chemical derivatization is key to achieving analytical specificity.

5. Sample Cleanup and Extraction:

  • Action: After incubation, centrifuge to remove precipitated silver salts and protein debris. Extract the resulting supernatant containing the cleaved pyrrole derivative using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Evaporate the solvent and reconstitute in a mobile phase-compatible solution.

  • Causality: This step removes salts and other non-volatile materials that would interfere with the LC-MS/MS analysis and damage the instrumentation, ensuring a clean injection and robust data.

6. LC-MS/MS Quantification:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[7]

  • Method:

    • Chromatography: Separate the analyte from other matrix components on a C18 reverse-phase column using a gradient of water and acetonitrile/methanol (both typically containing a small amount of formic acid to aid ionization).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte (e.g., 7,9-di-C₂H₅O-DHP) and the isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Causality: LC separates the target molecule in time, while MS/MS provides two layers of mass filtering (parent ion and fragment ion), granting exceptional specificity and sensitivity. Monitoring for a specific, pre-determined transition is the gold standard for quantitative bioanalysis.

7. Data Analysis and Method Validation:

  • Quantification: Calculate the concentration of the adduct by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the analyte.

  • Validation Parameters: A trustworthy protocol must be validated according to established guidelines. This includes:

    • Linearity and Range: Demonstrate a linear relationship between concentration and response over a defined range.

    • Accuracy and Precision: Determine how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

    • Limit of Detection (LOD): The lowest concentration that can be reliably distinguished from background noise.

    • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

    • Specificity: Ensure no interference from endogenous components in blank matrix.

Conclusion and Future Directions

The validation of pyrrole-protein adducts, particularly those bound to hemoglobin, represents a significant advancement in the biomonitoring of PA exposure.[1][5][14] The long half-life and direct link to the toxicologically relevant metabolic pathway make these adducts a superior biomarker for assessing chronic exposure and diagnosing PA-induced liver injury compared to measuring parent compounds. While analytically demanding, the LC-MS/MS-based workflow described here provides the necessary specificity, sensitivity, and reliability required for clinical and regulatory applications.

Future research should focus on standardizing these analytical methods across laboratories and further exploring the clinical utility of non-invasive biomarkers like urinary PAAAs for large-scale epidemiological studies.[15] The continued development of these robust, mechanism-based biomarkers is essential for mitigating the global health risks posed by pyrrolizidine alkaloids.

References

  • Title: Clinical application of pyrrole-hemoglobin adducts as a biomarker of pyrrolizidine alkaloid exposure in humans Source: PubMed URL: [Link]

  • Title: Clinical application of pyrrole–hemoglobin adducts as a biomarker of pyrrolizidine alkaloid exposure in humans Source: Hong Kong Baptist University - HKBU Scholars URL: [Link]

  • Title: Clinical application of pyrrole–hemoglobin adducts as a biomarker of pyrrolizidine alkaloid exposure in humans | Request PDF Source: ResearchGate URL: [Link]

  • Title: Public statement on the use of herbal medicinal products containing PAs Source: European Medicines Agency URL: [Link]

  • Title: Protein Adducts As Prospective Biomarkers of Nevirapine Toxicity Source: ITQB NOVA URL: [Link]

  • Title: Developing urinary pyrrole–amino acid adducts as non-invasive biomarkers for identifying pyrrolizidine alkaloids-induced liver injury in human Source: PubMed Central URL: [Link]

  • Title: Metabolomic 1H NMR Analysis Of Mass Pyrrolizidine Alkaloid Poisoning Outbreak In Ethiopia, With Validation In The Mouse Model | Request PDF Source: ResearchGate URL: [Link]

  • Title: Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future Source: MDPI URL: [Link]

  • Title: Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health Source: PubMed Central URL: [Link]

  • Title: Potential Non-invasive Biomarkers of Pyrrolizidine Alkaloid-Induced Liver Toxicity and Exposure Source: PubMed URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Methylenedianiline Source: NCBI Bookshelf URL: [Link]

  • Title: Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines Source: National Institutes of Health URL: [Link]

  • Title: Toxicity and metabolism of pyrrolizidine alkaloids Source: PubMed URL: [Link]

  • Title: Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity Source: PubMed URL: [Link]

  • Title: 7. ANALYTICAL METHODS - ATSDR Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines Source: ResearchGate URL: [Link]

  • Title: (PDF) Pyrrolizidine Alkaloid Plants, Metabolism and Toxicity Source: ResearchGate URL: [Link]

  • Title: Correlation Investigation between Pyrrole-DNA and Pyrrole-Protein Adducts in Male ICR Mice Exposed to Retrorsine, a Hepatotoxic Pyrrolizidine Alkaloid Source: MDPI URL: [Link]

  • Title: Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity Source: PubMed Central URL: [Link]

  • Title: Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) Source: European Medicines Agency URL: [Link]

  • Title: ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan Source: NCBI Bookshelf URL: [Link]

  • Title: Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) Source: e-lactancia.org URL: [Link]

  • Title: Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids Source: PubMed URL: [Link]

  • Title: (PDF) Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms Source: ResearchGate URL: [Link]

  • Title: Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells Source: PubMed Central URL: [Link]

Sources

Validation

A Comparative Analysis of Dehydropyrrolizidine Alkaloid Formation from Diverse Pyrrolizidine Alkaloid Structures

A Technical Guide for Researchers in Toxicology and Drug Development Abstract Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins, with their toxicity intrinsically linked to metabolic activation by hepa...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Toxicology and Drug Development

Abstract

Pyrrolizidine alkaloids (PAs) represent a large class of phytotoxins, with their toxicity intrinsically linked to metabolic activation by hepatic cytochrome P450 (CYP) enzymes into reactive dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites, including the highly reactive 1-methylenepyrrolizidine cation, are responsible for the characteristic hepatotoxicity, genotoxicity, and carcinogenicity associated with PA exposure. The rate and extent of DHPA formation vary significantly among the diverse chemical structures of PAs, directly influencing their toxic potential. This guide provides a comparative analysis of DHPA formation from different PAs, supported by experimental data and detailed methodologies. We delve into the structural determinants of metabolic activation, the enzymatic basis of this biotransformation, and quantitative comparisons of metabolic rates for key PAs. This resource is intended for researchers, scientists, and drug development professionals investigating the mechanisms of xenobiotic toxicity and developing risk assessment strategies.

Introduction: The Crucial Role of Metabolic Activation in Pyrrolizidine Alkaloid Toxicity

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species worldwide, posing a significant risk to human and animal health through the contamination of food, herbal remedies, and animal feed.[1] The toxicity of PAs is not inherent to the parent molecule but arises from their bioactivation in the liver.[2][3] This process is a critical determinant of their toxic potency.

The core structural feature required for toxicity is a 1,2-unsaturated necine base.[2][4] PAs lacking this feature, such as the platynecine-type, are generally considered non-toxic.[5] The metabolic activation of toxic PAs is primarily catalyzed by CYP enzymes, with CYP3A4 being a major contributor in humans, to form highly reactive DHPAs.[5][6][7] These DHPAs are strong electrophiles that can alkylate cellular macromolecules, such as proteins and DNA, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2][8]

The diverse structures of PAs, which can be classified as monoesters, open-chain diesters, and macrocyclic diesters, significantly influence their susceptibility to metabolic activation and, consequently, their toxicity.[2][9] Understanding the comparative rates of DHPA formation from different PAs is therefore essential for predicting their relative toxicities and for developing effective risk assessment models.

The Metabolic Pathway: From Pyrrolizidine Alkaloid to Reactive Metabolite

The bioactivation of 1,2-unsaturated PAs to DHPAs is a multi-step enzymatic process occurring predominantly in the liver. The key steps are outlined below:

PA_Metabolism PA Pyrrolizidine Alkaloid (PA) (1,2-unsaturated) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Electrophile) PA->DHPA CYP450 (e.g., CYP3A4) Oxidation Adducts Cellular Macromolecule Adducts (DNA, Proteins) DHPA->Adducts Nucleophilic Attack Toxicity Toxicity (Hepatotoxicity, Genotoxicity) Adducts->Toxicity

Figure 1. Metabolic activation pathway of toxic pyrrolizidine alkaloids.

The initial and rate-limiting step is the oxidation of the pyrrolizidine ring by CYP enzymes to form the corresponding DHPA. This oxidation introduces a double bond into the necine base, creating a highly electrophilic pyrrolic system. These reactive metabolites can then bind to cellular nucleophiles, leading to the formation of stable adducts and initiating the cascade of toxic events.[2]

Comparative Analysis of DHPA Formation Rates

The structural characteristics of a PA molecule have a profound impact on its ability to be metabolized to a reactive DHPA. Key factors include the type of necine base (retronecine, heliotridine, or otonecine) and the nature of the ester side chains.

Influence of Necine Base and Esterification

Generally, the rate of metabolic activation and subsequent toxicity follows a trend where macrocyclic diesters are more potent than open-chain diesters, which are in turn more potent than monoesters.[2][9] This is attributed to the steric hindrance and lipophilicity conferred by the ester groups, which affect the binding of the PA to the active site of CYP enzymes.

Pyrrolizidine AlkaloidTypeRelative Cytotoxicity Rank (Decreasing)Relative Genotoxicity Rank (Decreasing)
Lasiocarpine Open-chain Diester (Heliotridine)11
Seneciphylline Macrocyclic Diester (Retronecine)22
Senecionine Macrocyclic Diester (Retronecine)23
Retrorsine Macrocyclic Diester (Retronecine)24
Echimidine Open-chain Diester (Heliotridine)35
Riddelliine Macrocyclic Diester (Retronecine)46
Heliotrine Monoester (Heliotridine)57
Europine Monoester (Heliotridine)69
Monocrotaline Macrocyclic Diester (Retronecine)710
Indicine Monoester (Retronecine)88
Lycopsamine Monoester (Retronecine)811

Table 1. Comparative ranking of the cytotoxic and genotoxic potential of various pyrrolizidine alkaloids in metabolically competent human liver cells.[9] This ranking is indicative of the relative rates of formation of toxic reactive metabolites.

Quantitative Comparison of Metabolic Rates

In vitro studies using human liver microsomes provide a controlled system to quantify the rate of PA metabolism. The disappearance of the parent PA over time is a reliable indicator of its metabolic turnover.

Pyrrolizidine AlkaloidTypeRemaining PA after 4.5h Incubation (%)
Lasiocarpine Open-chain Diester37.4 ± 10.8
Echimidine Open-chain DiesterHigh Degradation
Senkirkine Macrocyclic DiesterHigh Degradation
Senecionine Macrocyclic DiesterHigh Degradation
Monocrotaline Macrocyclic Diester87.3 ± 5.1
Retrorsine Macrocyclic DiesterNo Significant Reduction
Intermedine MonoesterNo Significant Reduction
Heliotrine MonoesterNo Significant Reduction

Table 2. Structure-dependent degradation of various pyrrolizidine alkaloids after incubation with human liver microsomes.[10] "High Degradation" indicates a significant reduction in the initial concentration, though the exact percentage was not specified in the source.

These data highlight that open-chain diesters like lasiocarpine are rapidly metabolized, while some macrocyclic diesters such as monocrotaline and retrorsine, and monoesters, show significantly slower degradation rates under these conditions.[10] It is important to note that while CYP3A4 is a major player, other CYP isoforms can also contribute to PA metabolism, and the specific enzyme affinities can vary between different PAs.[5] For instance, while lasiocarpine metabolism is predominantly mediated by CYP3A4, monocrotaline's activation may involve other enzymes.[10]

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, we provide a detailed, self-validating protocol for an in vitro PA metabolism assay using human liver microsomes, followed by LC-MS/MS quantification.

In Vitro Metabolism of Pyrrolizidine Alkaloids with Human Liver Microsomes

This protocol is designed to compare the metabolic stability of different PAs.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - PA stock solutions - Human liver microsomes - NADPH regenerating system - Phosphate buffer Incubate Incubate PA with microsomes and NADPH regenerating system at 37°C Reagents->Incubate Timepoints Collect aliquots at multiple time points Incubate->Timepoints Quench Quench reaction with ice-cold acetonitrile Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS

Figure 2. Experimental workflow for the in vitro metabolism of pyrrolizidine alkaloids.

Materials:

  • Pyrrolizidine alkaloids of interest (e.g., lasiocarpine, monocrotaline, senecionine)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each PA in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • On the day of the experiment, dilute the PA stock solutions in phosphate buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order:

      • Phosphate buffer (to final volume)

      • Human liver microsomes (final concentration of 0.5 mg/mL)

      • PA solution (final concentration of 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing an equal volume of ice-cold acetonitrile to stop the reaction and precipitate the proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[11]

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Quantification of Parent Pyrrolizidine Alkaloids

A sensitive and specific LC-MS/MS method is required for the accurate quantification of the remaining parent PA at each time point.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A suitable gradient to separate the PA of interest from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each PA should be optimized. For example:

    • Lasiocarpine: m/z 412 -> [optimized product ions]

    • Monocrotaline: m/z 326 -> [optimized product ions]

    • Senecionine: m/z 336 -> [optimized product ions]

Data Analysis:

  • Construct a calibration curve using standards of each PA of known concentrations.

  • Quantify the concentration of the parent PA in each sample by comparing its peak area to the calibration curve.

  • Plot the natural logarithm of the PA concentration versus time to determine the first-order degradation rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Trapping and Quantification of Reactive Metabolites

Due to the high reactivity and instability of DHPAs, their direct quantification is challenging. A common and effective strategy is to trap these reactive intermediates with a nucleophile, such as glutathione (GSH), to form a stable conjugate that can be quantified by LC-MS/MS.[12][13]

This approach provides a direct measure of the formation of reactive metabolites. The protocol is similar to the one described above, with the addition of GSH to the incubation mixture. The resulting GSH-DHPA conjugates can then be identified and quantified by LC-MS/MS, often by monitoring for characteristic neutral losses.[14]

Conclusion and Future Directions

The formation of reactive dehydropyrrolizidine alkaloids is the pivotal event in the manifestation of pyrrolizidine alkaloid toxicity. This guide has demonstrated that the rate of this metabolic activation is highly dependent on the chemical structure of the parent PA. Open-chain diesters like lasiocarpine are generally metabolized more rapidly to toxic intermediates than macrocyclic diesters such as monocrotaline and monoesters.

The provided experimental protocols offer a robust framework for researchers to conduct comparative studies on the metabolism of various PAs. Such studies are crucial for:

  • Improving Risk Assessment: By establishing a more accurate ranking of the toxic potential of different PAs, regulatory bodies can set more informed safety limits for these contaminants in food and herbal products.

  • Elucidating Mechanisms of Toxicity: A deeper understanding of the structure-activity relationships in PA metabolism can provide insights into the specific interactions between PAs, CYP enzymes, and cellular targets.

  • Drug Development: The principles of metabolic activation and deactivation of PAs can inform the design of safer drugs and the prediction of potential drug-induced liver injury.

Future research should focus on expanding the quantitative metabolic data to a wider range of PAs, investigating the role of individual CYP polymorphisms in PA metabolism, and developing more sophisticated in vitro models that better recapitulate the complex environment of the human liver.

References

  • Quantitative Analysis of the Pyrrolizidine Alkaloids Senkirkine ansd Senecionine in Tussilago farfara L. by Capillary Electrophoresis. (n.d.).
  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2023). MDPI.
  • The pyrrolizidine alkaloid lasiocarpine impairs cell cycle progression in vitro. (2016). PMC.
  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. (2019). MDPI.
  • Qualitative and Quantitative Determination of Pyrrolizidine Alkaloids of Wheat and Flour Contaminated with Senecio in Mazandara. (n.d.). Brieflands.
  • Hepatic glutathione concentrations and the release of pyrrolic metabolites of the pyrrolizidine alkaloid, monocrotaline, from the isol
  • In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation. (2018).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2020). PMC.
  • Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. (2022). PMC.
  • Toxicity and metabolism of pyrrolizidine alkaloids. (1988). PubMed.
  • Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test b
  • Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. (2022). Semantic Scholar.
  • Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. (2004).
  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu.
  • Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzym
  • PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man. (2024). PMC.
  • A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. (2014). PubMed.
  • Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hep
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (2021).
  • Physiologically-based pharmacokinetic modeling of pyrrolizidine alkaloids and their cytochrome P450 3A4-mediated interaction. (n.d.). Freie Universität Berlin.
  • (PDF) Pyrrolizidine Alkaloid Plants, Metabolism and Toxicity. (2010).
  • Glutathione conjugation with the pyrrolizidine alkaloid, jacobine. (1995). PubMed.
  • Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism. (2022). MDPI.
  • Pyrrolizidine alkaloids: occurrence, biology, and chemical synthesis. (2017). RSC Publishing.
  • Isolation and identification of a pyrrolic glutathione conjugate metabolite of the pyrrolizidine alkaloid monocrotaline. (1987). PubMed.
  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (2021).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2020). MDPI.
  • Hepatotoxicity of Pyrrolizidine Alkaloids. (2015). Semantic Scholar.
  • Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines. (2020).
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.).
  • Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods. (2024). PMC.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).
  • A Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. (2022).
  • PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man. (2024). BioKB.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylenepyrrolizidine

A Foreword on Safety and Responsibility: The following guide is intended for drug development professionals, researchers, and scientists. 1-Methylenepyrrolizidine, as a member of the pyrrolizidine alkaloid (PA) class, sh...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on Safety and Responsibility: The following guide is intended for drug development professionals, researchers, and scientists. 1-Methylenepyrrolizidine, as a member of the pyrrolizidine alkaloid (PA) class, should be treated as a hazardous substance with potential hepatotoxic, genotoxic, and carcinogenic effects[1][2]. The procedures outlined below are based on established principles of chemical safety and hazardous waste management. Adherence to your institution's specific safety protocols and all local, state, and federal regulations is mandatory. This document serves as a comprehensive resource to supplement, not replace, official safety and disposal guidelines.

Hazard Assessment: Understanding the Risk

The exocyclic methylene group adds a further layer of reactivity, making the compound susceptible to reactions such as Michael additions and cycloadditions[4][5]. This inherent reactivity underscores the need for meticulous handling and disposal to prevent unintended reactions and environmental contamination.

Hazard Class Classification & Rationale Primary Concerns
Acute Toxicity Presumed Category 1 or 2 (Oral, Dermal, Inhalation). Based on the known toxicity of related pyrrolizidine alkaloids.Liver damage, potential for systemic toxicity[2].
Carcinogenicity Suspected Carcinogen . Many PAs are classified as such.Long-term exposure risk, even at low levels.
Mutagenicity Suspected Mutagen . The reactive metabolites can form DNA adducts.Genetic damage.
Reactivity Reactive Compound . The exocyclic methylene group is highly reactive.Potential for vigorous reactions with incompatible materials.
Environmental Hazardous to the Environment .Contamination of soil and water sources.

Core Disposal Directive: A Multi-Barrier Approach

The guiding principle for the disposal of 1-Methylenepyrrolizidine is containment and verified inactivation . At no point should this compound or its contaminated materials be allowed to enter the general waste stream or sanitary sewer system. A multi-barrier approach, detailed below, ensures safety from the point of use to final disposal.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 1-Methylenepyrrolizidine.

Part A: Immediate Handling and Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. Engineering controls, such as a certified chemical fume hood, are mandatory for all handling steps.

  • Engineering Controls: All manipulations of 1-Methylenepyrrolizidine, including weighing, transferring, and the initial steps of waste quenching, must be performed in a functioning chemical fume hood.

  • Hand Protection: Use double-gloving with a nitrile base glove and a chemically resistant outer glove (e.g., butyl rubber or Viton). Change gloves immediately if contamination is suspected.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield are required.

  • Body Protection: A lab coat is mandatory. For larger quantities or significant splash potential, a chemically resistant apron or gown should be worn.

Part B: Waste Segregation and Containerization

Proper segregation prevents accidental reactions and ensures compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all 1-Methylenepyrrolizidine waste. The container should be made of a compatible material (e.g., borosilicate glass or polyethylene).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-Methylenepyrrolizidine," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard) in accordance with OSHA's Hazard Communication Standard[6][7].

  • P-List Considerations: Due to its presumed high acute toxicity, it is prudent to manage 1-Methylenepyrrolizidine as a "P-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8][9][10]. This imposes stricter regulations, including limitations on the amount of waste that can be accumulated and specific requirements for the disposal of empty containers[9][10][11].

Part C: Recommended Chemical Inactivation (Quenching)

Disclaimer: The following chemical inactivation procedure is based on the reactivity of exocyclic methylene groups and the pyrrolizidine nucleus. This procedure should be validated on a small scale in a controlled laboratory setting before being adopted as a standard operating procedure.

The goal of this step is to reduce the reactivity of the 1-Methylenepyrrolizidine before it is collected for final disposal. This is a risk mitigation step, not a substitute for disposal via a licensed hazardous waste facility.

Principle of Inactivation: The proposed method utilizes a two-step process:

  • Thiol Addition: A soft nucleophile, such as a thiol, will readily react with the exocyclic methylene group (a Michael acceptor) to form a more stable thioether adduct.

  • Oxidative Degradation: Subsequent treatment with a strong oxidizing agent will cleave the pyrrolizidine ring structure.

Procedure:

  • Preparation: In a chemical fume hood, prepare a quenching solution of 1 M sodium thiomethoxide in ethanol. Also, prepare a separate solution of 1 M potassium permanganate in water.

  • Initial Quenching: For every 1 volume of 1-Methylenepyrrolizidine waste (e.g., a solution in an organic solvent), slowly add 2 volumes of the sodium thiomethoxide solution while stirring in an ice bath. The reaction is exothermic.

  • Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure complete reaction with the methylene group.

  • Oxidative Degradation: Slowly add the potassium permanganate solution to the quenched mixture. The color will change as the permanganate is consumed. Continue adding until a persistent purple color remains, indicating an excess of the oxidizing agent.

  • Neutralization: Quench the excess permanganate by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Final Waste Collection: The resulting mixture should be collected in the designated hazardous waste container.

G Chemical Inactivation Workflow cluster_prep Preparation cluster_reaction Inactivation Steps (in fume hood) cluster_disposal Final Disposal A 1-Methylenepyrrolizidine Waste D Slowly add B to A (in ice bath) A->D B 1M Sodium Thiomethoxide in Ethanol B->D C 1M Potassium Permanganate (aq) F Slowly add C until purple color persists C->F E Stir for 1 hour at RT D->E E->F G Quench excess C with Sodium Bisulfite F->G H Collect in Labeled Hazardous Waste Container G->H I Arrange for pickup by licensed waste vendor H->I

Caption: Workflow for the chemical inactivation of 1-Methylenepyrrolizidine.

Decontamination Procedures

All materials that come into contact with 1-Methylenepyrrolizidine must be decontaminated or disposed of as hazardous waste.

  • Glassware and Non-Disposable Equipment: Rinse with a solvent known to dissolve the compound (e.g., methanol), collecting the rinsate as hazardous waste. Then, triple rinse with the same solvent. The empty container can then be washed with soap and water.

  • Disposable Materials (Gloves, Bench Paper, etc.): All contaminated disposable materials must be placed in the designated solid hazardous waste container. Do not discard in the regular trash.

  • Spills: In case of a spill, evacuate the area and follow your institution's emergency spill response protocol. For a small spill within a fume hood, absorb the material with a chemical absorbent (e.g., vermiculite or sand). The contaminated absorbent must be collected as hazardous waste.

Final Disposal

All waste streams containing 1-Methylenepyrrolizidine, including the quenched reaction mixture and contaminated solid waste, must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this material by any other means. Ensure that all containers are properly labeled and sealed before pickup.

G Disposal Decision Tree Start Item Contaminated with 1-Methylenepyrrolizidine IsDisposable Is the item disposable? Start->IsDisposable IsContainer Is it the original reagent container? IsDisposable->IsContainer No SolidWaste Place in solid hazardous waste container IsDisposable->SolidWaste Yes Rinse Triple rinse with appropriate solvent IsContainer->Rinse No DisposeContainer Dispose of as P-listed hazardous waste (do not rinse) IsContainer->DisposeContainer Yes LiquidWaste Collect rinsate in liquid hazardous waste container Rinse->LiquidWaste Wash Wash with soap and water Rinse->Wash

Caption: Decision tree for handling contaminated materials.

Regulatory Compliance

The disposal of 1-Methylenepyrrolizidine falls under the purview of several regulatory bodies. In the United States, these include:

  • Environmental Protection Agency (EPA): The RCRA provides a "cradle-to-grave" framework for hazardous waste management[8].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard mandates that employers inform employees of the hazards of chemicals in the workplace[6][12].

It is the responsibility of the generator of the waste to ensure full compliance with all applicable regulations.

References

  • United States Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Casanovas, E., et al. (2020). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Foods, 9(11), 1584.
  • Chen, T., & Mei, N. (2010). Pyrrolizidine alkaloid-induced carcinogenesis. Journal of Environmental Science and Health, Part C, 28(2), 135-152.
  • Cornell University Environmental Health and Safety. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
  • University of Pennsylvania Environmental Health and Radiation Safety. (2020, March 11). Fact Sheet: P-Listed Hazardous Waste.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2018, May 9). Disposal of Highly Reactive Reagents.
  • Abdel-Megid, M. (2020).
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • Popham, S. (2024, May 22). The Truth About Pyrrolizidine Alkaloids [Video]. YouTube.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • MDPI. (n.d.). Heterocycle Reactions.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ACS Publications. (2021, March 10). Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells.
  • PubMed. (2024, June 5). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry.
  • ResearchGate. (n.d.). Biodegradation and utilization of crop residues contaminated with poisonous pyrrolizidine alkaloids.
  • ACS Publications. (2009, April 6). Loss of Pyrrolizidine Alkaloids on Decomposition of Ragwort (Senecio jacobaea) as Measured by LC-TOF-MS.
  • StatPearls - NCBI Bookshelf. (2022, October 5).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • MDPI. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
  • University of Texas at Dallas Institutional Risk & Safety. (n.d.). P-Listed Chemical Waste.
  • Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • J.J. Keller SAFETY. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube.
  • PubMed Central. (2020, September 3). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids.
  • Semantic Scholar. (n.d.). [PDF] In vitro biotransformation of pyrrolizidine alkaloids in different species.
  • ResearchGate. (n.d.). (PDF) Pyrrolizidine Alkaloid Plants, Metabolism and Toxicity.
  • PubMed. (n.d.). Inactivation of C30A trimethylamine dehydrogenase by N-cyclopropyl-alpha-methylbenzylamine, 1-phenylcyclopropylamine, and phenylhydrazine.
  • PubMed. (n.d.). Inactivation of tissue inhibitor of metalloproteinase-1 by peroxynitrite.
  • PubMed. (n.d.). Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine.
  • PubMed Central. (n.d.). Inactivating and Mutagenic Effects of 1-Methyl-3-Nitro-1-Nitrosoguanidine on Intracellular Bacteriophage.
  • ChemRxiv | Cambridge Open Engage. (2024, July 1). Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • YouTube. (2021, April 7). 2021 Heterocyclic Chemistry - Lecture 2.
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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